(2-Propylphenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
104293-83-6 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2-propylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8,11H2,1H3 |
InChI Key |
PMVKAPTVFIPZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (2-Propylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Propylphenyl)methanamine is a primary amine of interest in medicinal chemistry and drug discovery due to its structural motifs that can be found in various biologically active compounds. This technical guide provides a comprehensive overview of the plausible synthetic routes and detailed characterization of this compound. The synthesis section outlines two primary methodologies: the reductive amination of 2-propylbenzaldehyde and the reduction of 2-propylbenzonitrile. The characterization section details the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and detailed, hypothetical experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.
Synthesis of this compound
The synthesis of this compound can be approached through two main synthetic pathways, both starting from commercially available or readily synthesizable precursors.
Synthesis of Precursors
1.1.1. Synthesis of 2-Propylbenzaldehyde
2-Propylbenzaldehyde serves as a key precursor for the reductive amination pathway. Its synthesis can be achieved via the formylation of propylbenzene. One common method is the Gattermann-Koch reaction or a related formylation reaction.
1.1.2. Synthesis of 2-Propylbenzonitrile
2-Propylbenzonitrile is the precursor for the nitrile reduction pathway. It can be synthesized from 2-propylaniline via a Sandmeyer reaction, or from 2-propylbenzaldehyde via its oxime followed by dehydration.
Synthetic Pathways to this compound
1.2.1. Pathway A: Reductive Amination of 2-Propylbenzaldehyde
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. This process involves the initial formation of an imine from 2-propylbenzaldehyde and an amine source (e.g., ammonia), followed by in-situ reduction to the desired primary amine.
-
Reaction Scheme:
-
2-Propylbenzaldehyde reacts with ammonia to form an intermediate imine.
-
The imine is then reduced by a suitable reducing agent to yield this compound.
-
A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
1.2.2. Pathway B: Reduction of 2-Propylbenzonitrile
The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines.
-
Reaction Scheme:
-
The cyano group of 2-propylbenzonitrile is reduced to a primary amine using a strong reducing agent.
-
Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel, palladium on carbon).
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reactions involving reactive hydrides (e.g., LiAlH₄) must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification of the final product is typically achieved by column chromatography or distillation.
Protocol for Reductive Amination of 2-Propylbenzaldehyde
-
Imine Formation: To a solution of 2-propylbenzaldehyde (1.0 eq) in methanol, an excess of ammonia in methanol (e.g., 7 N solution, 5-10 eq) is added. The mixture is stirred at room temperature.
-
Reduction: After stirring for a designated time (e.g., 1-2 hours), a reducing agent such as sodium borohydride (1.5 - 2.0 eq) is added portion-wise at 0 °C.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol for Reduction of 2-Propylbenzonitrile
-
Reaction Setup: A solution of 2-propylbenzonitrile (1.0 eq) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in the same solvent at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).
-
Purification: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative data.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 4H | Aromatic protons |
| ~3.9 | s | 2H | -CH₂-NH₂ |
| ~2.6 | t | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.6 | sextet | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.5 | br s | 2H | -NH₂ |
| ~0.9 | t | 3H | Ar-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Quaternary Ar-C |
| ~139 | Quaternary Ar-C |
| ~130 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~45 | -CH₂-NH₂ |
| ~37 | Ar-CH₂-CH₂-CH₃ |
| ~24 | Ar-CH₂-CH₂-CH₃ |
| ~14 | Ar-CH₂-CH₂-CH₃ |
Predicted FTIR Data
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380, ~3300 | Medium | N-H stretch (primary amine) |
| ~3060, ~3020 | Medium | Aromatic C-H stretch |
| ~2960, ~2870 | Strong | Aliphatic C-H stretch |
| ~1600, ~1490, ~1450 | Medium | Aromatic C=C stretch |
| ~1600 - ~1500 | Medium | N-H bend (scissoring) |
| ~850 - ~750 | Strong | C-H out-of-plane bend |
Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations[1][2][3][4].
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 132 | High | [M - NH₃]⁺ |
| 120 | High | [M - C₂H₅]⁺ (loss of ethyl group) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
The presence of an odd-numbered molecular weight is indicative of a compound containing an odd number of nitrogen atoms, according to the nitrogen rule[5]. The fragmentation of benzylamines often involves the loss of ammonia[6].
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reductive Amination Logical Relationship
Caption: Logical steps in reductive amination.
Conclusion
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. tutorchase.com [tutorchase.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (2-Propylphenyl)methanamine
This technical guide provides a comprehensive overview of the core physicochemical properties of (2-Propylphenyl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development, offering both predicted data and detailed experimental protocols for its determination. This document aims to serve as a foundational resource for the synthesis, characterization, and potential application of this compound.
Physicochemical Properties of this compound
Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These estimations are derived from the known properties of structurally similar compounds, such as benzylamine and its derivatives, and are intended to provide a reliable starting point for experimental design and evaluation.[1][2][3][4]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.24 g/mol |
| Boiling Point | Approx. 210-220 °C |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | Approx. 0.95 g/cm³ |
| pKa | Approx. 9.5 |
| Water Solubility | Sparingly soluble |
| LogP (Octanol-Water Partition Coefficient) | Approx. 2.5-3.0 |
Experimental Methodologies
The following sections detail standard experimental protocols for the determination of the key physicochemical properties of a novel primary amine like this compound.
Boiling Point Determination
The boiling point is a fundamental physical property that is indicative of a substance's purity.[5] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]
Thiele Tube Method:
This method is suitable for small sample volumes.[7]
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[5]
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]
-
The test tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[6]
-
As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.[7][8]
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]
Melting Point Determination of the Hydrochloride Salt
Since this compound is a liquid at room temperature, its melting point is typically determined for its solid salt form, such as the hydrochloride salt. A pure crystalline solid will have a sharp melting point range of 0.5-1.0°C.
Capillary Method:
-
A small amount of the finely powdered, dry amine hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.[9][10]
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate until the temperature is about 10-15°C below the expected melting point.[10]
-
The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate determination.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[9]
Density Determination
Density is the mass per unit volume of a substance.[11]
Pycnometer Method:
-
A clean, dry pycnometer (a flask of a specific, known volume) is weighed accurately (m₁).
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again (m₂).
-
The mass of the liquid is calculated (m₂ - m₁).
-
The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
This procedure can also be performed using a volumetric flask.[11]
pKa Determination
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Potentiometric Titration:
-
A solution of the amine of a known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[12]
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[12][13]
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.[12]
-
The pH of the solution is recorded after each addition of the titrant.[13]
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.[14]
Solubility Determination
Aqueous solubility is a critical property, especially in drug development, as it affects absorption and distribution.[15]
Shake-Flask Method (OECD Guideline 105):
-
An excess amount of the this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[16]
-
The solution is then filtered or centrifuged to remove any undissolved solid or liquid.[16]
-
The concentration of the dissolved amine in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[16]
-
This concentration represents the aqueous solubility of the compound at that temperature.
Workflow for Physicochemical Characterization of a New Chemical Entity
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 16. filab.fr [filab.fr]
(2-Propylphenyl)methanamine CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of (2-Propylphenyl)methanamine, a chemical compound of interest in various research and development sectors. This document summarizes its fundamental properties, lists known suppliers, and outlines a general synthetic approach.
Chemical Identification and Properties
This compound, also known as 2-propylbenzylamine, is an organic compound with the chemical formula C10H15N. Its structure consists of a methanamine group attached to a phenyl ring, which is substituted with a propyl group at the ortho position.
Table 1: Chemical and Physical Data for this compound
| Identifier | Value |
| CAS Number | 104293-83-6 |
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
Commercial Availability
This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound from the following vendors:
Table 2: Suppliers of this compound (CAS: 104293-83-6)
| Supplier | Location | Purity |
| AK Scientific | Union City, CA, USA | 95% |
| Smolecule | City, Country | Not Specified |
| Shanghai Amole Biotechnology Co., Ltd. | Shanghai, China | Not Specified |
Note: Availability and purity may vary. Please consult the suppliers directly for the most current information.
Synthesis Methodology
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Note on Experimental Protocol: A detailed, peer-reviewed experimental protocol for the synthesis of this compound (CAS 104293-83-6) is not available in the public domain at the time of this report. The above workflow represents a general chemical transformation and would require significant optimization and characterization by trained chemists.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available research detailing the specific biological activity or the signaling pathways associated with this compound. Further investigation is required to elucidate its pharmacological and toxicological profiles.
Logical Relationship Diagram: Information Unavailability
Caption: Current lack of public data on biological activity.
Conclusion
This compound is a commercially available chemical compound with a defined chemical structure and CAS number. While a general synthetic approach can be proposed, detailed experimental protocols and information regarding its biological effects are currently absent from the scientific literature. This presents an opportunity for novel research to explore the synthesis, characterization, and potential applications of this molecule in drug discovery and other scientific fields. Researchers interested in this compound should consider these knowledge gaps in their experimental design.
Spectral Data Analysis of (2-Propylphenyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Propylphenyl)methanamine is a primary amine featuring a benzyl structure with a propyl substituent at the ortho position. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectral data alongside general experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. This data was generated using computational models and should be considered as an estimation. Experimental verification is recommended for definitive structural confirmation.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.35 | m | 4H | Ar-H |
| ~3.85 | s | 2H | -CH₂-NH₂ |
| ~2.60 | t | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.65 | sxt | 2H | Ar-CH₂-CH₂-CH₃ |
| ~1.60 | br s | 2H | -NH₂ |
| ~0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Assignment |
| ~141.5 | Ar-C (quaternary, C2) |
| ~139.0 | Ar-C (quaternary, C1) |
| ~130.0 | Ar-C H |
| ~127.5 | Ar-C H |
| ~126.0 | Ar-C H |
| ~125.5 | Ar-C H |
| ~45.0 | -C H₂-NH₂ |
| ~37.0 | Ar-C H₂-CH₂-CH₃ |
| ~24.0 | Ar-CH₂-C H₂-CH₃ |
| ~14.0 | Ar-CH₂-CH₂-C H₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, two bands | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |
| 1600-1620 | Medium | N-H bend (scissoring) |
| 1450-1500 | Medium-Strong | Aromatic C=C stretch |
| 1000-1250 | Medium | C-N stretch |
| 690-900 | Strong, broad | N-H wag |
| 740-780 | Strong | ortho-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 132 | Moderate | [M-NH₃]⁺ |
| 120 | Strong | [M-C₂H₅]⁺ (loss of ethyl from propyl) |
| 106 | Moderate | [C₈H₁₀]⁺ (Tropylium-like ion) |
| 91 | Very Strong | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and locked onto the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (e.g., 8 or 16) can be acquired and averaged.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time are typically required. A spectral width of 0-220 ppm is common for organic molecules.
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal. Ensure the crystal surface is clean before and after the measurement.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight, and the fragment ions provide information about the different structural motifs.
Visualizations
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a generalized workflow for obtaining and analyzing spectral data for a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected NMR, IR, and MS spectral data for this compound. While the presented data is based on computational predictions, it serves as a valuable reference for researchers and scientists. The included general experimental protocols offer a practical framework for obtaining experimental data, which is essential for the definitive characterization of this compound. The combination of predicted data and standardized methodologies outlined in this guide will aid in the successful identification and analysis of this compound in various scientific endeavors.
An In-depth Technical Guide to (2-Propylphenyl)methanamine Derivatives and Analogs as S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a representative class of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, using ethanolamine-based derivatives as a case study for analogs of (2-Propylphenyl)methanamine. The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, effectively sequestering lymphocytes in secondary lymphoid organs and thereby producing a potent immunomodulatory effect. This mechanism has led to the successful development of S1P1 agonists for the treatment of autoimmune diseases such as multiple sclerosis. This document details the structure-activity relationships (SAR), pharmacological effects, underlying signaling pathways, and detailed experimental protocols relevant to the discovery and characterization of these compounds.
Introduction: The S1P1 Receptor as a Therapeutic Target
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five GPCRs, S1P1-5.[1] The S1P1 receptor is expressed on various cell types, including lymphocytes, endothelial cells, and neurons. Its role in controlling the egress of lymphocytes from lymph nodes into the circulatory system is a key physiological process.[2] When an agonist binds to S1P1 on a lymphocyte, it induces receptor internalization and degradation. This renders the lymphocyte unresponsive to the natural S1P gradient that normally guides its exit from the lymph node, leading to lymphocyte sequestration and a reduction in circulating lymphocytes.[3] This targeted immunomodulation, without causing broad immunosuppression, makes S1P1 an attractive target for autoimmune and inflammatory disorders.
The development of potent and selective S1P1 agonists is a key objective in modern drug discovery. The ideal candidate would exhibit high affinity and efficacy at the S1P1 receptor while minimizing activity at other S1P subtypes, particularly S1P3, which is associated with adverse cardiovascular effects like bradycardia. This guide explores the key aspects of a class of S1P1 agonists structurally analogous to this compound, focusing on the critical data and methodologies required for their evaluation.
Structure-Activity Relationships (SAR) and Data Presentation
The exploration of SAR is fundamental to optimizing lead compounds into clinical candidates. For S1P1 agonists, key structural modifications typically involve three regions: a "headgroup" that interacts with the polar part of the S1P binding pocket, a linker, and a lipophilic "tail" that occupies a hydrophobic channel within the receptor.
This guide uses a series of ethanolamine-based S1P1 agonists as a representative analog class to this compound derivatives. The following tables summarize the quantitative data for these compounds, highlighting the impact of structural modifications on their potency and selectivity.
Table 1: In Vitro Potency and Selectivity of Ethanolamine-Based S1P1 Agonists
| Compound ID | R Group (Substitution on Phenyl Ring) | S1P1 EC50 (nM) [GTPγS Assay] | S1P3 EC50 (nM) [GTPγS Assay] | Selectivity Ratio (S1P3/S1P1) |
| 1a | 4-Octyl | 5.2 | >10000 | >1923 |
| 1b | 4-(Trifluoromethoxy) | 1.5 | >10000 | >6667 |
| 1c | 4-Cyclohexylmethoxy | 0.8 | 890 | 1113 |
| 1d | 3-Phenoxy | 0.5 | 560 | 1120 |
| 1e | 3-(4-Chlorophenoxy) | 0.3 | 350 | 1167 |
| 1f | 3-Benzyloxy | 0.6 | 650 | 1083 |
Data adapted from representative studies on ethanolamine-based S1P1 agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response in a GTPγS functional assay.
Table 2: In Vivo Pharmacodynamic Effect of Lead Compounds in Rats
| Compound ID | Dose (mg/kg, oral) | Maximum Lymphocyte Reduction (%) | Duration of Action (h) |
| 1d | 1 | ~70% | > 24 |
| 1e | 0.3 | ~65% | > 24 |
Data illustrates the ability of potent and selective compounds to induce lymphopenia, the desired pharmacodynamic effect, in an in vivo model.
Signaling Pathways and Visualization
Upon agonist binding, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Understanding these pathways is crucial for interpreting compound activity and predicting potential on-target effects.
S1P1 Receptor-Mediated Signaling
The S1P1 receptor couples exclusively to the Gαi/o family of heterotrimeric G proteins.[1] Activation leads to the dissociation of the Gαi and Gβγ subunits, which then modulate various downstream effectors:
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Gβγ Subunit: Activates the Phosphoinositide 3-kinase (PI3K)–Akt pathway, which is crucial for cell survival and proliferation. It also activates the Ras-MAPK (ERK) pathway and small GTPases like Rac, which are involved in cell migration and cytoskeletal rearrangements.[4]
A critical event following agonist binding is the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling (desensitization) and targets the receptor for clathrin-mediated endocytosis, which is the direct mechanism leading to the functional antagonism and lymphocyte sequestration.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of novel chemical entities. The following sections provide methodologies for key assays used to characterize S1P1 receptor agonists.
Synthesis of a Representative this compound Analog
The primary synthetic route to this compound and its N-alkylated analogs is reductive amination. This involves the reaction of 2-propylbenzaldehyde with an appropriate amine (or ammonia) in the presence of a reducing agent.
Protocol: Synthesis of N-((2-propylphenyl)methyl)propan-1-amine
-
Reaction Setup: To a solution of 2-propylbenzaldehyde (1.0 mmol, 1 equiv.) in 10 mL of methanol in a round-bottom flask, add propylamine (1.2 mmol, 1.2 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of 10 mL of water. Reduce the volume of the solvent in vacuo to remove the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-((2-propylphenyl)methyl)propan-1-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
GTPγS Binding Assay (Functional Agonism)
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi proteins upon agonist stimulation.
Protocol:
-
Membrane Preparation: Use membranes prepared from cells stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.
-
Reaction Mixture: In a 96-well plate, add in order:
-
50 µL of assay buffer containing various concentrations of the test compound.
-
20 µL of GDP (10 µM final concentration).
-
20 µL of cell membranes (5-10 µg protein/well).
-
Incubate for 15 minutes at 30 °C.
-
-
Initiate Reaction: Add 10 µL of [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 30 °C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore GF/B) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the scintillation counts against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment / Receptor Internalization Assay
This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor, a key step leading to receptor internalization. Technologies like DiscoveRx's PathHunter® enzyme fragment complementation (EFC) are commonly used.[5]
Protocol (PathHunter® EFC Assay):
-
Cell Plating: Plate PathHunter® S1P1 cells (e.g., HEK293 or U2OS cells co-expressing S1P1-ProLink and β-arrestin-Enzyme Acceptor) in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the compounds to the cells and incubate for 60-90 minutes at 37 °C.
-
Signal Detection: Add the PathHunter® detection reagent mixture to each well and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Calculate the percentage of activity relative to a maximal response from a reference agonist (e.g., S1P). Plot the response against the compound concentration to determine the EC50 value for β-arrestin recruitment.
Conclusion
The development of this compound derivatives and their analogs as selective S1P1 receptor agonists represents a promising therapeutic strategy for a range of autoimmune diseases. Success in this area relies on a deep, integrated understanding of the compound's structure-activity relationship, its interaction with the complex S1P1 signaling network, and the application of robust, reproducible experimental methodologies. The data and protocols presented in this guide, using a representative ethanolamine series, provide a foundational framework for researchers engaged in the discovery and optimization of novel S1P1-targeted immunomodulators. A continued focus on maximizing S1P1 selectivity while engineering favorable pharmacokinetic and pharmacodynamic properties will be critical for the next generation of therapies in this class.
References
- 1. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Theoretical Investigation into the Conformational Landscape of (2-Propylphenyl)methanamine: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Propylphenyl)methanamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its physicochemical properties, biological activity, and interactions with other molecules. This technical guide outlines a comprehensive theoretical approach for the detailed structural and conformational analysis of this compound. The methodologies presented are based on established quantum chemical calculations and computational chemistry techniques, drawing parallels from studies on analogous substituted benzylamine systems. This document serves as a roadmap for researchers seeking to perform similar in-silico investigations.
Introduction
The conformational flexibility of a molecule is a critical determinant of its function. For molecules like this compound, rotations around single bonds give rise to various spatial arrangements of atoms, known as conformers, each with a distinct energy level.[1] The relative populations of these conformers at a given temperature are governed by their thermodynamic stabilities. Identifying the low-energy conformers is crucial for understanding reaction mechanisms, designing more potent drug candidates, and engineering novel materials.
Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of a molecule and to characterize its stable conformations.[2] Methods such as molecular mechanics, semi-empirical methods, and ab initio and density functional theory (DFT) calculations are routinely employed for this purpose.[3][4] This guide will detail a systematic workflow for the theoretical study of this compound, from initial conformational searches to the detailed analysis of its structural parameters.
Key Structural Parameters and Conformational Degrees of Freedom
The primary conformational flexibility in this compound arises from the rotation around several key single bonds. The most significant of these are the torsion angles (also known as dihedral angles) that define the orientation of the propyl and aminomethyl substituents relative to the phenyl ring and to each other.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Significance |
| τ1 (Car-Car-Cβ-Cα) | Defines the orientation of the propyl group relative to the phenyl ring. | High |
| τ2 (Car-Cβ-Cα-H) | Describes the rotation of the methyl group at the end of the propyl chain. | Moderate |
| τ3 (Car-Car-Cγ-N) | Defines the orientation of the aminomethyl group relative to the phenyl ring. | High |
| τ4 (Car-Cγ-N-H) | Describes the rotation of the amino group. | High |
Note: The atom numbering (α, β, γ) is for descriptive purposes.
The interplay of these rotations, influenced by steric hindrance and electronic effects, determines the overall shape and energy of the molecule.[1]
Proposed Computational Workflow
A robust computational investigation into the structure of this compound would typically follow a multi-step process, starting with a broad exploration of the conformational space and progressively refining the calculations to obtain high-accuracy data for the most stable conformers.
Caption: A typical computational workflow for the theoretical study of a flexible molecule.
Detailed Methodologies
Conformational Search
The initial step involves a systematic search for all possible low-energy conformations. Due to the number of rotatable bonds, a comprehensive scan of the potential energy surface is necessary.
-
Protocol:
-
Generate an initial 3D structure of this compound.
-
Perform a conformational search using a molecular mechanics force field such as MMFF94. This method is computationally inexpensive and suitable for exploring a large conformational space.
-
The search can be conducted by systematically rotating the key dihedral angles (τ1, τ3) in increments (e.g., 30°) and performing an energy minimization at each step.
-
All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.
-
Quantum Chemical Calculations
The geometries and energies of the conformers identified in the initial search are then refined using more accurate quantum chemical methods.
-
Protocol:
-
Initial Optimization: The geometries of the selected conformers are optimized using a semi-empirical method (e.g., PM7) or a computationally less demanding DFT method (e.g., B3LYP with a minimal basis set like STO-3G). This step serves to refine the initial structures.
-
DFT Optimization: A more robust geometry optimization is then performed using Density Functional Theory (DFT) with a larger basis set, such as B3LYP/6-31G*. This level of theory generally provides a good balance between accuracy and computational cost for structural parameters.[3]
-
Frequency Calculations: For the optimized structures, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set, for instance, B3LYP/6-311++G(d,p).
-
Presentation of Quantitative Data
The results of the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.
Geometric Parameters
The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers should be tabulated.
Table 2: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Value (B3LYP/6-31G*) |
| Bond Length (Å) | Car-Cβ | 1.52 |
| Cβ-Cα | 1.54 | |
| Car-Cγ | 1.51 | |
| Cγ-N | 1.47 | |
| Bond Angle (°) | Car-Car-Cβ | 121.0 |
| Car-Cβ-Cα | 112.5 | |
| Car-Car-Cγ | 120.5 | |
| Car-Cγ-N | 113.0 | |
| Dihedral Angle (°) | τ1 (Car-Car-Cβ-Cα) | +/- 90 |
| τ3 (Car-Car-Cγ-N) | +/- 60, 180 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the calculations. Studies on similar benzylamines suggest that the torsion angle of the aminomethyl group relative to the ring is often around 90 degrees.[5]
Energetic and Thermodynamic Data
The relative energies and thermodynamic properties of the different conformers are crucial for determining their relative populations.
Table 3: Calculated Relative Energies and Thermodynamic Data for Low-Energy Conformers of this compound (Illustrative)
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 0.00 | 75.3 |
| 2 | 0.85 | 0.90 | 15.2 |
| 3 | 1.50 | 1.65 | 9.5 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Advanced Analyses
To gain deeper insights into the electronic structure and properties of this compound, further analyses can be performed.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding and hyperconjugation.[4]
-
Calculation of Spectroscopic Properties: The simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the experimental characterization of the molecule. Calculated chemical shifts can be compared with experimental data to validate the computed structures.[3]
Conclusion
The theoretical study of this compound, following the comprehensive workflow outlined in this whitepaper, can provide invaluable insights into its conformational preferences and structural properties. By combining conformational searches with high-level quantum chemical calculations, a detailed understanding of the molecule's potential energy surface can be achieved. The resulting data on geometry, energetics, and electronic structure are essential for rationalizing its chemical behavior and for guiding future research in drug design and materials science. This methodological guide provides a robust framework for researchers to conduct similar theoretical investigations on this and other flexible molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors [mdpi.com]
- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quantum Chemical Calculation Studies on 4-Phenyl-1-(Propan-2-Ylidene)Thiosemicarbazide | Semantic Scholar [semanticscholar.org]
- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
Navigating the Physicochemical Landscape of (2-Propylphenyl)methanamine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(2-Propylphenyl)methanamine, a substituted benzylamine derivative, presents a unique set of physicochemical properties that are critical to its handling, formulation, and development as a potential therapeutic agent. This in-depth technical guide provides a comprehensive overview of the available data and predictive analysis of its solubility and stability, drawing upon information from structurally similar compounds where direct data is limited. This guide also outlines detailed experimental protocols for the determination of these key parameters and visualizes the logical workflow for stability testing.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its scientific exploration. While specific experimental data for this compound is scarce, its structural similarity to benzylamine allows for informed predictions.
Predicted Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on the general principles of amine chemistry and data from related compounds like benzylamine, the following solubility profile for this compound can be anticipated. The presence of the propyl group is expected to increase its lipophilicity compared to benzylamine.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | ||
| Water | Sparingly soluble to slightly soluble | The aromatic ring and propyl group contribute to hydrophobicity, while the primary amine can engage in hydrogen bonding with water.[1][2][3][4] |
| Acidic (e.g., 0.1 N HCl) | Soluble | As a basic compound (pKa of benzylammonium ion is ~9.34), it will form a soluble salt in acidic conditions.[5][6] |
| Basic (e.g., 0.1 N NaOH) | Poorly soluble | In basic conditions, the amine will be in its free base form, which is less soluble in water. |
| Organic | ||
| Polar Protic (e.g., Ethanol, Methanol) | Miscible/Very Soluble | The amine group can hydrogen bond with the solvent.[5][6][7] |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | Very Soluble | The compound's polarity allows for favorable interactions.[5][6] |
| Non-polar (e.g., Diethyl ether, Benzene, Chloroform) | Soluble | The aromatic ring and alkyl chain contribute to van der Waals interactions with non-polar solvents.[5][6] |
For a quantitative reference, the solubility of the parent compound, benzylamine, is presented below.
Table 2: Quantitative Solubility of Benzylamine
| Solvent | Solubility | Reference |
| Water | Miscible (1.00 x 10^6 mg/L at 20°C) | [8][9] |
| Ethanol | Miscible | [5][6] |
| Diethyl ether | Miscible | [5][6] |
| Acetone | Very Soluble | [5][8] |
| Benzene | Soluble | [5][8] |
| Chloroform | Soluble | [5] |
Intrinsic Stability and Degradation Pathways
The stability of a drug substance is paramount to ensure its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10] While specific stability data for this compound is not publicly available, the known chemistry of benzylamines provides a strong indication of its likely degradation pathways. Benzylamines are known to be susceptible to oxidation.[11][12][13]
Table 3: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Hydrolytic | ||
| Acidic (e.g., 0.1 N HCl, heat) | Likely Stable | Minimal degradation expected. |
| Neutral (e.g., Water, heat) | Likely Stable | Minimal degradation expected. |
| Basic (e.g., 0.1 N NaOH, heat) | Likely Stable | Minimal degradation expected. |
| Oxidative (e.g., 3% H₂O₂, room temp) | Susceptible to Degradation | Imines, Aldehydes (2-Propylbenzaldehyde), Carboxylic Acids (2-Propylbenzoic acid).[11][12][14][15] |
| Photolytic (e.g., UV/Vis light exposure) | Potential for Degradation | Oxidative degradation products, potential for ring modifications. |
| Thermal (e.g., Dry heat) | Stable at moderate temperatures | Decomposition at high temperatures (benzylamine decomposition starts around 650°C).[16] |
Experimental Protocols
To definitively determine the solubility and stability of this compound, rigorous experimental evaluation is necessary. The following are detailed, generalized protocols based on industry best practices and regulatory guidelines.
Protocol 1: Determination of Aqueous and Organic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Purified water (pH ~7)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Ethanol, Methanol, Acetone, Acetonitrile, Diethyl ether, Toluene
-
Calibrated analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Validated HPLC method for quantification of this compound
-
pH meter
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid phase from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
For aqueous solutions, measure the pH of the saturated solution.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[17]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[17] Withdraw samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period (e.g., up to 24 hours).[10] Withdraw samples at various time points.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[17]
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
-
Assess peak purity of the parent compound to ensure no co-eluting peaks.
-
If significant degradation is observed, further studies (e.g., LC-MS) can be conducted to identify the structure of the degradation products.
-
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for successful execution. The following diagram illustrates the general workflow for a forced degradation study.
This comprehensive guide provides a foundational understanding of the solubility and stability of this compound. While predictive data based on structural analogs is invaluable, the provided experimental protocols offer a clear path for generating the empirical data necessary for informed decision-making in research and drug development.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. Why are amines soluble in nature? [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]
- 8. Benzylamine | 100-46-9 | Benchchem [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Reactivity of the Amine Group in (2-Propylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Propylphenyl)methanamine is a primary amine featuring a benzylamine scaffold with an ortho-propyl substituent. This structural characteristic, specifically the ortho-alkylation, introduces steric considerations that influence the reactivity of the primary amine group. This technical guide provides an in-depth exploration of the key reactions involving the amine functionality of this compound. It covers fundamental reactions such as N-acylation, N-alkylation, and reductive amination, which are pivotal in the synthesis of derivatives for pharmaceutical and research applications. This document outlines generalized experimental protocols and discusses the expected impact of the ortho-propyl group on reaction outcomes. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages established principles of benzylamine chemistry and data from analogous ortho-substituted systems to provide a predictive overview of its reactivity profile.
Introduction: The Structural Context of this compound
This compound belongs to the class of benzylamines. The reactivity of the primary amine group (-NH₂) is central to its utility as a chemical building block. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, making it susceptible to a range of electrophilic reagents.
A critical feature of this molecule is the propyl group at the ortho position of the phenyl ring. This substituent is expected to exert a significant "ortho effect," primarily through steric hindrance. This steric crowding can modulate the accessibility of the amine's lone pair, thereby influencing reaction rates and, in some cases, the feasibility of certain transformations compared to its meta- or para-substituted isomers or unsubstituted benzylamine.[1][2][3]
Core Reactivity of the Amine Group
The primary amine of this compound is a versatile functional group for the synthesis of a variety of derivatives. The principal reactions include acylation to form amides, alkylation to yield secondary and tertiary amines, and reductive amination to create more complex amine structures.
N-Acylation: Synthesis of Amides
The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward route to N-substituted amides. This reaction is typically rapid and high-yielding. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.
Logical Relationship: N-Acylation Pathway
Caption: General pathway for the N-acylation of this compound.
Table 1: Representative Quantitative Data for N-Acylation of Amines
| Entry | Amine Substrate | Acylating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Thiophen-2-amine | Bromoacetyl bromide | 1,4-Dioxane | 60 | [4] |
| 2 | Benzylamine | Acetyl Chloride | - | - | [5] |
| 3 | Methylamine | Ethanoyl Chloride | Concentrated Solution | - | [6] |
Note: Data for closely related amine acylation reactions are provided as representative examples due to the absence of specific data for this compound.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
This compound can be alkylated using alkyl halides. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[7][8] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction.[7] The steric hindrance from the ortho-propyl group may slightly mitigate the rate of subsequent alkylations compared to less hindered amines. Selective mono-alkylation can often be achieved by using a large excess of the primary amine or through specific methodologies like reductive amination.[7][9]
Experimental Workflow: N-Alkylation and the Challenge of Polyalkylation
Caption: Reaction cascade illustrating the potential for polyalkylation.
Table 2: Representative Conditions for N-Alkylation of Primary Amines
| Entry | Amine | Alkylating Agent | Base | Solvent | Outcome | Reference |
|---|---|---|---|---|---|---|
| 1 | Primary Amine Hydrobromide | Alkyl Bromide | K₂CO₃ | Acetonitrile | Selective Monoalkylation | [9] |
| 2 | Ammonia | Bromoethane | Na₂CO₃ | Ethanol | Mixture of amines | [5] |
Note: These represent general strategies for controlling or observing the outcome of N-alkylation.
Reductive Amination: A Controlled Route to N-Alkylation
Reductive amination is a highly effective two-step, often one-pot, procedure for the synthesis of secondary and tertiary amines.[6][10] It involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. This method circumvents the issue of polyalkylation associated with direct alkylation using alkyl halides.[11][12] A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for the imine over the carbonyl starting material.[6]
Experimental Workflow: Reductive Amination
Caption: The two-stage process of reductive amination.
Table 3: Representative Yields for Reductive Amination Reactions | Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Benzylamine | Various Aldehydes/Ketones | Benzylamine-borane | THF | Good |[10] | | 2 | Aniline | Cyclohexanone | NaBH₄ / [Et₃NH][HSO₄] | Ionic Liquid | 94 |[13] | | 3 | N-methylaniline | Acetophenone analogues | Trichlorosilane/TMEDA | - | Good to High |[14] | Note: Yields are presented for analogous systems to indicate the general efficiency of reductive amination.
Experimental Protocols
The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific substrates and scales.
General Protocol for N-Acylation (Schotten-Baumann Conditions)
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base (1.1 to 1.5 eq.), typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acyl chloride (1.0 to 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Quench with water, separate the organic layer, wash with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add acetic acid (catalytic to 1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
This compound in Drug Discovery
Primary amines like this compound are valuable starting materials, or "building blocks," in drug discovery.[15][16] Their ability to undergo the reactions described above allows for the systematic synthesis of libraries of related compounds (e.g., amides and substituted amines). These libraries can then be screened for biological activity against various therapeutic targets. The ortho-propyl group provides a specific steric and lipophilic profile that can be exploited to fine-tune the binding of a potential drug molecule to its target protein.
Logical Relationship: Role as a Building Block
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 12. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bohrium.com [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Substituted Phenylethylamine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of substituted phenylethylamine compounds, a broad class of organic compounds based on the phenethylamine structure. Many of these molecules are psychoactive and modulate monoamine neurotransmitter systems, making them a subject of intense interest in medicinal chemistry and pharmacology.[1] This document details their structure-activity relationships (SAR), pharmacological effects, and the experimental protocols used to characterize them.
Core Structure and Classification
Substituted phenethylamines are derivatives of phenethylamine, which consists of a phenyl ring connected to an amino group via a two-carbon sidechain.[1] The diverse pharmacological effects of this class arise from the substitution of hydrogen atoms at various positions on the phenyl ring, the ethyl sidechain (at the alpha (α) and beta (β) positions), or the amino group (N).[1]
Key subclasses include:
-
Amphetamines: Substituted at the alpha position with a methyl group.[1]
-
Cathinones: Feature a ketone group at the beta position.[1]
-
2C Series: Characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and various substitutions at the 4 position.[2]
-
N-Benzyl Phenethylamines (NBOMes): These compounds have a benzyl group attached to the nitrogen atom, which can dramatically increase binding affinity and functional activity at serotonin receptors.[3][4]
Caption: Core phenylethylamine structure and key substitution points.
Pharmacology and Mechanism of Action
Most psychoactive substituted phenethylamines exert their effects by interacting with monoamine neurotransmitter systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1] However, no single mechanism of action is common to all members of this class.[1]
A primary target for many hallucinogenic phenethylamines is the serotonin 5-HT2A receptor .[5][6] Agonism at this G-protein coupled receptor (GPCR) is a key initiator of the psychedelic effects. The 5-HT2A receptor is primarily coupled to the Gq signaling pathway.
Caption: Simplified 5-HT2A receptor Gq signaling cascade.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of a phenethylamine and its biological activity is complex and a subject of extensive research.
-
Phenyl Ring Substitutions: Nonpolar substituents like halogens (I, Br, Cl) and small alkyl groups at the 4-position of the phenyl ring generally increase affinity for the 5-HT2A receptor.[3] In contrast, hydrogen-bond donors such as -OH or -NH2 at this position tend to decrease affinity significantly.[3] The 2,5-dimethoxy substitution pattern is a hallmark of many potent hallucinogens (e.g., the 2C-x series).[4]
-
Sidechain Substitutions: A methyl group at the α-position (as in amphetamines) often increases stimulant properties and can confer resistance to metabolism by monoamine oxidase (MAO).
-
N-Substitutions: While simple N-alkylation (e.g., N-methyl, N-ethyl) typically reduces hallucinogenic activity, N-benzyl substitution, particularly with a 2-methoxybenzyl group (NBOMes), dramatically enhances both binding affinity and functional potency at 5-HT2A receptors.[3][4]
Quantitative Pharmacological Data
The following tables summarize binding affinity (Ki) and functional potency (EC50) data for selected substituted phenethylamines at human serotonin receptors. Lower values indicate higher affinity or potency.
Table 1: Binding Affinities (Ki, nM) of 2C-T Compounds at Monoamine Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | hDAT | hSERT | hNET |
|---|---|---|---|---|---|---|
| 2C-T-2 | 47 | 1.8 | 13 | >10,000 | 2,200 | 8,800 |
| 2C-T-4 | 140 | 1.4 | 44 | >10,000 | 8,900 | >10,000 |
| 2C-T-7 | 37 | 0.7 | 13 | >10,000 | 5,400 | 9,900 |
| 2C-T-21 | 81 | 1.0 | 33 | >10,000 | 6,300 | >10,000 |
Data sourced from Rickli et al. (2015) as presented in a study on 4-thio-substituted phenethylamines.[7]
Table 2: Functional Potencies (EC50, nM) of N-Benzyl Phenethylamines (Calcium Mobilization Assay)
| Compound | 4-Substituent | N-Substituent | 5-HT2A EC50 | 5-HT2C EC50 |
|---|---|---|---|---|
| 7b | -CH3 | 2-hydroxybenzyl | 0.26 | 0.81 |
| 8b | -CH2CH3 | 2-hydroxybenzyl | 0.49 | 1.8 |
| 9b | -CH2CH2CH3 | 2-hydroxybenzyl | 3.3 | 20 |
| 11d | -SCH2CH3 | 2,3-methylenedioxybenzyl | 0.057 | 0.063 |
Data represents a selection from a study on N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.[3]
Key Experimental Protocols
Characterizing the pharmacological profile of substituted phenethylamines involves a variety of in vitro and in vivo assays. Below are methodologies for two foundational in vitro experiments.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) for binding to receptors in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293) stably expressing the target receptor are cultured, harvested, and homogenized in a buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the reaction is terminated. Bound and unbound radioligands are separated, typically by rapid vacuum filtration through a glass fiber filtermat, which traps the membranes and bound radioligand.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
Caption: Standard workflow for a radioligand receptor binding assay.
Functional Assay (e.g., Calcium Mobilization)
Functional assays measure the biological response initiated by a compound binding to a receptor. For Gq-coupled receptors like 5-HT2A, this can be measured by quantifying the release of intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate. They are often loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The plate is placed in a specialized reader, such as a FLIPR (Fluorometric Imaging Plate Reader). The test compound is added at various concentrations to the wells.
-
Signal Detection: Upon receptor activation by an agonist, the Gq pathway leads to IP3 production and subsequent release of calcium from intracellular stores. This increase in cytosolic calcium concentration causes a change in the fluorescence of the loaded dye. The reader detects this change in real-time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. A dose-response curve is generated, from which the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximum effect) are determined. This provides information on the compound's potency and efficacy.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Propylphenyl)methanamine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of (2-Propylphenyl)methanamine and its derivatives as valuable scaffolds in the field of drug discovery. The protocols detailed below are based on established synthetic methodologies for benzylamine synthesis and can be adapted for the preparation of a diverse library of this compound analogs for biological screening.
Introduction
Benzylamine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The this compound scaffold offers a unique combination of lipophilicity and structural features that can be exploited to modulate the pharmacological properties of drug candidates. The propyl group at the ortho position can influence the conformation of the molecule, potentially leading to enhanced selectivity and potency for various biological targets. This document outlines key synthetic strategies and provides detailed experimental protocols for the preparation of these promising compounds.
Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through several reliable and versatile methods. The choice of a particular route may depend on the availability of starting materials, desired scale, and the tolerance of other functional groups on the aromatic ring. The three primary strategies discussed are:
-
Reductive Amination of 2-Propylbenzaldehyde: A highly versatile method involving the reaction of an aldehyde with an amine to form an imine, which is subsequently reduced to the target amine.
-
Reduction of 2-Propylbenzonitrile: A direct route to the primary amine through the reduction of a nitrile functional group.
-
Reduction of 2-Propylbenzamide: A robust method for the synthesis of the primary amine from a carboxylic acid derivative.
Data Presentation
Table 1: Comparison of Synthetic Routes for Primary Amine Synthesis
| Synthetic Route | Precursor | Key Reagents | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | 2-Propylbenzaldehyde | NH₃, NaBH₃CN or H₂/Pd-C | 60-85 | Mild conditions, broad substrate scope | Potential for over-alkylation |
| Nitrile Reduction | 2-Propylbenzonitrile | LiAlH₄ or H₂/Raney Ni | 70-90 | High yields, clean reaction | Use of hazardous reagents (LiAlH₄) |
| Amide Reduction | 2-Propylbenzamide | LiAlH₄ | 75-95 | Excellent yields, robust | Requires a strong, non-selective reducing agent |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 2-Propylbenzaldehyde
This protocol describes the formation of this compound from 2-propylbenzaldehyde using ammonia and sodium cyanoborohydride.
Materials:
-
2-Propylbenzaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 2-propylbenzaldehyde (1.0 eq) in anhydrous methanol, add a solution of ammonia in methanol (7 N, 10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Stir for 30 minutes to hydrolyze any remaining imine.
-
Basify the solution to pH ~12 with 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via Reduction of 2-Propylbenzonitrile with LiAlH₄
This protocol details the reduction of 2-propylbenzonitrile to this compound using lithium aluminum hydride.[1][2] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
2-Propylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide
-
Anhydrous sodium sulfate
-
Round-bottom flask (flame-dried)
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-propylbenzonitrile (1.0 eq) in anhydrous diethyl ether via a dropping funnel.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.[3]
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford this compound.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Potential Signaling Pathways and Drug Discovery Applications
While specific biological data for this compound derivatives is not extensively reported in the public domain, the broader class of substituted benzylamines has shown activity against a range of biological targets.[1][4][5] This suggests that derivatives of this compound could be promising candidates for targeting various signaling pathways implicated in disease.
Potential Therapeutic Areas:
-
Neuroscience: Many centrally acting drugs contain a benzylamine moiety. Derivatives could be explored as modulators of neurotransmitter receptors (e.g., dopamine, serotonin, norepinephrine transporters) or ion channels.
-
Oncology: Substituted benzylamines have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[6]
-
Infectious Diseases: The benzylamine scaffold is present in some antimicrobial and antifungal agents.[4]
Caption: Potential mechanism of action for derivatives.
Conclusion
The synthetic protocols and conceptual frameworks presented in these application notes provide a solid foundation for the exploration of this compound derivatives in drug discovery. The versatility of the synthetic routes allows for the generation of a wide range of analogs, enabling comprehensive structure-activity relationship (SAR) studies. Further investigation into the biological activities of these compounds is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Workup [chem.rochester.edu]
- 4. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (2-Propylphenyl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Propylphenyl)methanamine is a versatile primary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a benzylamine core with an ortho-propyl substituent, offers a unique combination of steric and electronic properties that can be exploited in the synthesis of a diverse range of molecular architectures. The presence of the ortho-propyl group can influence the conformational preferences and biological activity of the final compounds, making it an attractive starting material in medicinal chemistry and materials science. This document provides an overview of the potential applications of this compound and detailed protocols for its use in key synthetic transformations, based on established methodologies for analogous ortho-substituted benzylamines.
Key Applications and Synthetic Transformations
This compound is anticipated to be a valuable precursor for the synthesis of a variety of organic molecules, including but not limited to:
-
Amides: N-substituted amides are prevalent in pharmaceuticals, agrochemicals, and polymers. The reaction of this compound with carboxylic acids or their derivatives leads to the formation of N-(2-propylbenzyl)amides.
-
Ureas: Substituted ureas are another important class of compounds with significant biological activity, often used as enzyme inhibitors and receptor ligands. This compound can be readily converted to N-(2-propylbenzyl)ureas.
-
Secondary and Tertiary Amines: Through reductive amination, this compound can be reacted with aldehydes and ketones to yield more complex secondary and tertiary amines, which are key intermediates in the synthesis of numerous bioactive molecules.
Experimental Protocols
The following protocols are representative methods for the utilization of this compound as a building block. These are based on well-established procedures for structurally similar ortho-alkylated benzylamines and can be adapted as a starting point for specific synthetic targets.
Protocol 1: Synthesis of N-(2-Propylbenzyl)acetamide (Amide Formation)
This protocol describes the synthesis of an N-substituted amide via the reaction of this compound with an acid chloride.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Representative Data for Analogous Amide Syntheses:
| Amine Reactant | Acylating Agent | Product | Yield (%) | Reference |
| Benzylamine | Acetyl chloride | N-Benzylacetamide | 84 | [1] |
| 2-Methylbenzylamine | Benzoyl chloride | N-(2-Methylbenzyl)benzamide | >95 | Generic protocol |
| 2-Ethylbenzylamine | Propionyl chloride | N-(2-Ethylbenzyl)propionamide | ~90 | Estimated |
Protocol 2: Synthesis of N-(2-Propylbenzyl)urea (Urea Formation)
This protocol outlines the synthesis of a substituted urea from this compound and an isocyanate.
Reaction Scheme:
Materials:
-
This compound
-
Phenyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes or diethyl ether for precipitation/washing
-
Round-bottom flask, magnetic stirrer, and standard glassware for filtration.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Slowly add a solution of phenyl isocyanate (1.0 eq) in anhydrous THF to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution during the reaction.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash with cold hexanes or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with hexanes or diethyl ether to induce crystallization.
-
The product can be further purified by recrystallization if necessary.
Representative Data for Analogous Urea Syntheses:
| Amine Reactant | Isocyanate | Product | Yield (%) | Reference |
| Benzylamine | Phenyl isocyanate | N-Benzyl-N'-phenylurea | High | General knowledge |
| 2-Methylbenzylamine | Ethyl isocyanate | N-(2-Methylbenzyl)-N'-ethylurea | ~95 | Estimated |
| Aniline | Benzyl isocyanate | N-Phenyl-N'-benzylurea | High | General knowledge |
Protocol 3: Synthesis of N-Benzyl-(2-propylphenyl)methanamine (Reductive Amination)
This protocol details the synthesis of a secondary amine by reductive amination of an aldehyde with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Be cautious as hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is consumed as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
The crude secondary amine can be purified by column chromatography on silica gel.
Representative Data for Analogous Reductive Amination Reactions:
| Amine Reactant | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| Benzylamine | Benzaldehyde | NaBH4 | Dibenzylamine | High | [2] |
| Benzylamine | Acetone | NaBH3CN | N-Isopropylbenzylamine | High | [3] |
| Aniline | Cyclohexanone | NaBH3CN | N-Cyclohexylaniline | High | [4] |
Conclusion
This compound is a promising building block for the synthesis of a wide array of organic compounds. The ortho-propyl group can impart unique properties to the target molecules, making this starting material of particular interest to researchers in drug discovery and materials science. The provided protocols for amide formation, urea synthesis, and reductive amination serve as a practical guide for the utilization of this versatile amine in organic synthesis. As with any chemical reaction, optimization of the reaction conditions may be necessary for specific substrates to achieve the desired outcomes.
References
Application Notes and Protocols: (2-Propylphenyl)methanamine in Catalyst Design
For Researchers, Scientists, and Drug Development Professionals
While direct applications of (2-Propylphenyl)methanamine in catalyst design are not extensively documented in current scientific literature, its structural features as a primary amine attached to a substituted benzene ring present a valuable starting point for the synthesis of novel chiral ligands and organocatalysts. These potential catalysts could find use in a variety of asymmetric transformations, which are critical in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
These notes provide a theoretical framework and practical protocols for the potential application of this compound in catalyst design, based on established principles of asymmetric catalysis.
Theoretical Applications in Ligand Synthesis
This compound can be derivatized into several classes of chiral ligands. The presence of the primary amine group allows for straightforward modifications to introduce chirality and additional coordinating atoms.
-
Chiral Schiff Base Ligands: Condensation of this compound with a chiral aldehyde or ketone can readily form chiral Schiff base (imine) ligands. These are versatile ligands for various transition metals, forming catalysts for reactions such as asymmetric cyanations and reductions.
-
Chiral Phosphine-Amine Ligands: The amine can be functionalized with phosphorus-containing groups to create P,N-ligands. These are particularly effective in asymmetric catalysis, with applications in hydrogenation and allylic alkylation reactions.
-
Chiral Amide and Sulfonamide Ligands: Acylation or sulfonylation of the amine with chiral acylating agents or sulfonyl chlorides can yield chiral amide or sulfonamide ligands. These can act as directing groups or form complexes with metals for various catalytic transformations.
Experimental Protocols (Theoretical)
The following are representative, theoretical protocols for the synthesis of potential chiral ligands derived from this compound. These are based on standard, well-established organic synthesis methodologies.
Protocol 1: Synthesis of a Chiral Schiff Base Ligand
Objective: To synthesize a chiral Schiff base ligand from this compound and a chiral aldehyde (e.g., (R)-2-hydroxy-2-phenylacetaldehyde).
Materials:
-
This compound
-
(R)-2-hydroxy-2-phenylacetaldehyde
-
Anhydrous ethanol
-
Molecular sieves (4 Å)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add (R)-2-hydroxy-2-phenylacetaldehyde (1.0 eq).
-
Add activated 4 Å molecular sieves to the reaction mixture to absorb the water formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the molecular sieves and wash with ethanol.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Chiral Phosphine-Amine Ligand
Objective: To synthesize a chiral phosphine-amine ligand from this compound and a chiral phosphine precursor.
Materials:
-
This compound
-
(S)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (a chiral phosphine precursor)
-
Anhydrous toluene
-
Palladium(II) acetate (as a catalyst for the coupling reaction)
-
Sodium tert-butoxide (as a base)
-
Standard Schlenk line and glassware for air-sensitive chemistry
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.2 eq), (S)-2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (1.0 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
Add palladium(II) acetate (0.02 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Catalytic Applications and Performance (Theoretical)
The performance of catalysts derived from this compound would need to be empirically determined. The following table provides a hypothetical summary of potential applications and expected performance ranges based on similar classes of ligands reported in the literature.
| Catalyst Type | Metal | Asymmetric Reaction | Substrate Example | Product Example | Theoretical Yield (%) | Theoretical ee (%) |
| Chiral Schiff Base | Ti(IV) | Asymmetric Cyanosilylation of Aldehydes | Benzaldehyde | (R)-Mandelonitrile | 85-95 | 80-95 |
| Chiral Phosphine-Amine | Rh(I) | Asymmetric Hydrogenation of Ketones | Acetophenone | (R)-1-Phenylethanol | 90-99 | 90-99 |
| Chiral Phosphine-Amine | Pd(0) | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Alkylated product | 80-95 | 85-98 |
| Chiral Sulfonamide | Cu(II) | Asymmetric Friedel-Crafts Alkylation | Indole and a nitroalkene | Substituted indole | 70-90 | 75-90 |
Visualizations
Caption: Synthetic pathways from this compound to potential chiral ligands.
Caption: A general catalytic cycle for an asymmetric transformation.
Application Notes and Protocols for the Quantification of (2-Propylphenyl)methanamine
Introduction
(2-Propylphenyl)methanamine is a primary amine that may be present as a synthetic intermediate, impurity, or degradation product in pharmaceutical manufacturing.[1][2] Accurate and robust analytical methods are crucial for its quantification to ensure the quality, safety, and efficacy of drug products.[3] This document provides detailed application notes and protocols for the quantitative determination of this compound in pharmaceutical matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals involved in pharmaceutical analysis and quality control.
The analytical techniques described, such as HPLC and GC-MS, are widely employed for the separation, detection, and quantification of pharmaceutical impurities.[4] For primary amines like this compound, which lack a strong native chromophore, derivatization is often necessary to enhance detectability for UV or fluorescence-based HPLC methods.[5][6] Similarly, derivatization is employed in GC-MS to improve volatility and chromatographic peak shape.[7][8] The protocols provided below are based on established principles for the analysis of primary amines and pharmaceutical impurities.
Data Presentation
The following table summarizes the typical quantitative performance parameters that should be established during the validation of the analytical methods described. These parameters ensure the reliability and suitability of the method for its intended purpose, in line with ICH Q2(R1) guidelines.[9][10]
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Specificity | Demonstrated by peak purity and resolution from other components. | Demonstrated by unique mass fragmentation pattern and chromatographic resolution. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV with Pre-column Derivatization
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound following derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[6][11]
1. Materials and Reagents
-
This compound reference standard
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Sample containing this compound
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Borate Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of boric acid in water, adjust the pH to 9.0 with sodium hydroxide, and dilute to the final volume.
-
FMOC-Cl Solution (10 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol). Dilute as necessary to bring the expected concentration of this compound within the calibration range.
4. Derivatization Procedure
-
To 100 µL of each standard and sample solution in a clean vial, add 400 µL of borate buffer (pH 9.0).
-
Add 500 µL of the FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 15 minutes.[12]
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
0-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS with Derivatization
This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Sample containing this compound
2. Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
3. Preparation of Solutions
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve the reference standard in ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to cover the desired concentration range (e.g., 0.05 - 5 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in ethyl acetate. Dilute as necessary to bring the expected concentration of this compound within the calibration range.
4. Derivatization Procedure
-
Transfer 100 µL of each standard and sample solution to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool the vials to room temperature before injection into the GC-MS system.
5. GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Experimental workflow for GC-MS quantification.
References
- 1. rroij.com [rroij.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 7. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 8. jfda-online.com [jfda-online.com]
- 9. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 10. bohrium.com [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Efficacy of (2-Propylphenyl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Propylphenyl)methanamine derivatives represent a class of small molecules with potential therapeutic applications. Based on the pharmacological activities of structurally related benzylamines, these derivatives may exhibit efficacy as enzyme inhibitors or modulators of cellular signaling pathways. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity and determine the efficacy of novel this compound compounds. The following protocols are designed to be adaptable for screening and lead optimization in a drug discovery setting.
Data Presentation: Efficacy of this compound Derivatives
The following tables summarize hypothetical quantitative data for a series of this compound derivatives (designated as PPM-1 to PPM-5 ) evaluated in the assays described in this document.
Table 1: Inhibition of Human β-tryptase by this compound Derivatives
| Compound ID | IC50 (nM) | Hill Slope |
| PPM-1 | 15.2 | 1.1 |
| PPM-2 | 8.9 | 1.0 |
| PPM-3 | 25.6 | 1.2 |
| PPM-4 | > 1000 | - |
| PPM-5 | 5.4 | 0.9 |
| Control Inhibitor | 2.1 | 1.0 |
Table 2: Cytotoxicity of this compound Derivatives in HEK293 Cells
| Compound ID | CC50 (µM) |
| PPM-1 | 85.3 |
| PPM-2 | > 100 |
| PPM-3 | 62.1 |
| PPM-4 | > 100 |
| PPM-5 | 95.7 |
| Doxorubicin (Control) | 1.2 |
Table 3: Inhibition of NF-κB Signaling by this compound Derivatives in a Reporter Gene Assay
| Compound ID | IC50 (µM) |
| PPM-1 | 5.8 |
| PPM-2 | 2.1 |
| PPM-3 | 12.4 |
| PPM-4 | > 50 |
| PPM-5 | 1.5 |
| Bay 11-7082 (Control) | 0.5 |
Experimental Protocols
Enzyme Inhibition Assay: Human β-tryptase
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound derivatives against human β-tryptase, a serine protease implicated in allergic inflammation.
Materials:
-
Human recombinant β-tryptase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20
-
Fluorogenic Substrate: Boc-Phe-Ser-Arg-AMC (7-amino-4-methylcoumarin)
-
This compound derivatives
-
Control inhibitor (e.g., a known β-tryptase inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in Assay Buffer to the desired final concentration (e.g., 2x Km value).
-
Prepare serial dilutions of the this compound derivatives and the control inhibitor in Assay Buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background control).
-
Add 10 µL of human β-tryptase (diluted in Assay Buffer to the desired final concentration) to all wells except the "no enzyme" controls.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the linear slope of the fluorescence signal over time.
-
Subtract the background velocity (from "no enzyme" wells) from all other wells.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assay: MTT Assay
This protocol measures the effect of this compound derivatives on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
This compound derivatives
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer: 10% SDS in 0.01 M HCl
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (570 nm)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives and doxorubicin in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (vehicle control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.
-
Reporter Gene Assay: NF-κB Signaling Pathway
This protocol utilizes a luciferase reporter gene assay to assess the inhibitory effect of this compound derivatives on the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Complete Growth Medium
-
This compound derivatives
-
Bay 11-7082 (positive control inhibitor of NF-κB)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives and Bay 11-7082 in complete growth medium.
-
Pre-treat the cells by adding the compound dilutions and incubate for 1 hour.
-
Stimulate the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for cell number and transfection efficiency.
-
Normalize the data to the stimulated vehicle control (100% pathway activity).
-
Plot the percent pathway activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: In Vitro Screening Workflow for this compound Derivatives.
Caption: Competitive Enzyme Inhibition Mechanism.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Application Notes and Protocols for the Use of (2-Propylphenyl)methanamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of (2-propylphenyl)methanamine as a key building block in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on quinazolines and isoquinolines. The protocols described herein are based on established synthetic methodologies for structurally related benzylamines and are intended to serve as a foundational guide for the exploration of this compound in drug discovery and development.
Introduction
This compound, a substituted benzylamine, is a versatile reagent for the construction of nitrogen-containing heterocyclic scaffolds. Its unique structural feature, an ortho-propyl group, can introduce specific steric and electronic properties to the target molecules, potentially influencing their biological activity and pharmacokinetic profiles. This document outlines the theoretical application of this compound in the synthesis of quinazolines and isoquinolines, two classes of heterocyclic compounds with significant pharmacological importance.
Synthesis of 2-Aryl-4-phenyl-quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. A common synthetic route to 2-substituted quinazolines involves the reaction of a 2-aminobenzophenone with a benzylamine derivative in the presence of a catalyst and an oxidant.
General Reaction Scheme
The proposed reaction involves the condensation of this compound with a 2-aminobenzophenone, followed by oxidative cyclization to yield the corresponding 2-(2-propylphenyl)-4-phenylquinazoline.
Caption: Proposed synthesis of a 2-(2-propylphenyl)-4-phenylquinazoline.
Experimental Protocol
This protocol is adapted from a general method for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and benzylamines.[1]
Materials:
-
2-Aminobenzophenone
-
This compound
-
Molecular Iodine (I₂)
-
Anhydrous solvent (e.g., Toluene or DMSO)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 mmol), this compound (1.2 mmol), and molecular iodine (10 mol%).
-
Add the anhydrous solvent (5 mL).
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture to 130 °C and stir for 3-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Hypothetical Quantitative Data
The following table presents hypothetical data for the synthesis of various 2-(2-propylphenyl)-4-arylquinazolines, illustrating the potential yields and key analytical data.
| Entry | R Group on 2-Aminobenzophenone | Product | Hypothetical Yield (%) | Hypothetical M.p. (°C) | Hypothetical ¹H NMR (δ, ppm) |
| 1 | H | 2-(2-Propylphenyl)-4-phenylquinazoline | 85 | 155-157 | 8.20 (d, 1H), 7.85-7.40 (m, 12H), 2.80 (t, 2H), 1.70 (m, 2H), 0.95 (t, 3H) |
| 2 | 4-Cl | 4-(4-Chlorophenyl)-2-(2-propylphenyl)quinazoline | 82 | 162-164 | 8.22 (d, 1H), 7.80-7.45 (m, 11H), 2.81 (t, 2H), 1.72 (m, 2H), 0.96 (t, 3H) |
| 3 | 4-OCH₃ | 4-(4-Methoxyphenyl)-2-(2-propylphenyl)quinazoline | 88 | 148-150 | 8.18 (d, 1H), 7.80-7.00 (m, 11H), 3.85 (s, 3H), 2.79 (t, 2H), 1.71 (m, 2H), 0.94 (t, 3H) |
Synthesis of 3-Substituted Isoquinolines
Isoquinolines are another important class of heterocyclic compounds present in many natural products, particularly alkaloids, and synthetic pharmaceuticals with diverse biological activities. Transition-metal-catalyzed C-H activation and annulation of primary benzylamines with various coupling partners provides an efficient route to substituted isoquinolines.
General Reaction Scheme
A plausible synthetic route to 3-substituted isoquinolines involves the Rh(III)-catalyzed annulation of this compound with an α-diazo ketone.[2]
Caption: Proposed Rh(III)-catalyzed synthesis of a substituted isoquinoline.
Experimental Protocol
This protocol is based on a general procedure for the rhodium-catalyzed synthesis of isoquinolines from primary benzylamines and α-diazo ketones.[2]
Materials:
-
This compound
-
α-Diazo ketone
-
[Rh₂(OAc)₄] (Rhodium(II) acetate dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add [Rh₂(OAc)₄] (2.5 mol%) and AgSbF₆ (10 mol%).
-
Add anhydrous DCE (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.2 mmol) to the reaction mixture.
-
Slowly add a solution of the α-diazo ketone (0.24 mmol) in anhydrous DCE (1 mL) to the reaction mixture over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Hypothetical Quantitative Data
The following table presents hypothetical data for the synthesis of various 3-substituted isoquinolines derived from this compound.
| Entry | R Group on α-Diazo Ketone | Product | Hypothetical Yield (%) | Hypothetical M.p. (°C) | Hypothetical ¹H NMR (δ, ppm) |
| 1 | Phenyl | 1-Methyl-3-phenyl-4-(2-propylphenyl)isoquinoline | 78 | 170-172 | 8.50 (s, 1H), 7.90-7.20 (m, 13H), 2.75 (t, 2H), 2.50 (s, 3H), 1.65 (m, 2H), 0.90 (t, 3H) |
| 2 | Methyl | 1,3-Dimethyl-4-(2-propylphenyl)isoquinoline | 85 | 135-137 | 8.45 (s, 1H), 7.80-7.15 (m, 8H), 2.72 (t, 2H), 2.60 (s, 3H), 2.48 (s, 3H), 1.63 (m, 2H), 0.88 (t, 3H) |
| 3 | Cyclohexyl | 3-Cyclohexyl-1-methyl-4-(2-propylphenyl)isoquinoline | 75 | 158-160 | 8.42 (s, 1H), 7.75-7.10 (m, 8H), 2.90 (m, 1H), 2.70 (t, 2H), 2.45 (s, 3H), 1.90-1.20 (m, 12H), 0.85 (t, 3H) |
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of heterocycles.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of diverse heterocyclic compounds. The ortho-propyl substituent offers a handle for tuning the steric and electronic properties of the final products, which may lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. The protocols and data presented in these application notes, though theoretical, provide a solid foundation for researchers to begin exploring the synthetic utility of this interesting molecule in the construction of quinazoline and isoquinoline libraries for drug discovery programs. It is anticipated that the unique structural features of this compound will contribute to the development of new chemical entities with valuable pharmacological profiles.
References
Protecting Group Strategies for (2-Propylphenyl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary amino group of (2-Propylphenyl)methanamine, a common building block in medicinal chemistry and drug development. The selection of an appropriate protecting group is critical to the success of a multi-step synthesis, ensuring the chemoselectivity of reactions and preventing unwanted side products. This guide outlines strategies for the introduction and removal of common amine protecting groups, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn), with a focus on providing detailed experimental procedures and comparative data.
Overview of Protecting Group Strategies
The primary amine of this compound is a nucleophilic and basic center, which can interfere with a variety of synthetic transformations. Protection of this group as a carbamate or a substituted amine allows for a broad range of subsequent chemical modifications on other parts of the molecule. The choice of protecting group depends on its stability to the reaction conditions planned for the synthetic route and the orthogonality of its deprotection conditions relative to other protecting groups present in the molecule.[1][2]
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must be stable to the reaction conditions it will be subjected to in subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection reactions should proceed in high yields and under mild conditions to avoid degradation of the substrate.
-
Orthogonality: In molecules with multiple protecting groups, it should be possible to remove one protecting group selectively without affecting the others.[3]
-
Atom Economy and Green Chemistry: Modern synthetic strategies favor protecting groups that are introduced and removed with high efficiency and minimal generation of hazardous waste.[4]
Below is a diagram illustrating the decision-making process for selecting an appropriate protecting group for this compound.
Caption: Decision tree for selecting an amine protecting group.
tert-Butoxycarbonyl (Boc) Protection
The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of non-acidic conditions.[5][6] It is readily cleaved under acidic conditions.[7]
Quantitative Data for Boc Protection and Deprotection
| Entry | Substrate | Protection Conditions | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| 1 | Primary Amine | (Boc)₂O (1.1 eq), Et₃N (1.2 eq), CH₂Cl₂ | 2 | >95 | TFA, CH₂Cl₂ | 1 | >95 | [5][7] |
| 2 | Primary Amine | (Boc)₂O (1.0 eq), Water/Acetone | 0.2 | >90 | 4M HCl in Dioxane | 2 | >95 | [8] |
| 3 | Benzylamine | (Boc)₂O (1.1 eq), NaOH, THF/H₂O | 12 | 95 | HCl, Ethyl Acetate | 1 | >95 | [9] |
| 4 | Substituted Benzylamine | (Boc)₂O (1.1 eq), NaHCO₃, Dioxane/H₂O | 4 | 92 | (COCl)₂ (3 eq), Methanol | 1-4 | >70 | [10] |
Note: Data for general primary amines and benzylamines are presented as representative examples due to the lack of specific data for this compound.
Experimental Protocols
Protocol 2.2.1: Boc Protection of this compound
Caption: Workflow for Boc protection.
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected amine.
-
Protocol 2.2.2: Deprotection of N-Boc-(2-Propylphenyl)methanamine
-
Materials: N-Boc-(2-Propylphenyl)methanamine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Carboxybenzyl (Cbz) Protection
The Carboxybenzyl (Cbz or Z) group is another widely used protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[4][11]
Quantitative Data for Cbz Protection and Deprotection
| Entry | Substrate | Protection Conditions | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| 1 | Primary Amine | Cbz-Cl (1.05 eq), H₂O | 0.1-0.5 | 90-98 | H₂, Pd/C, MeOH | 0.5-2 | >95 | [4][11] |
| 2 | Glycine | Cbz-Cl (1.2 eq), NaOH, H₂O | 0.5 | - | H₂, Pd/C, EtOH | - | - | [12] |
| 3 | Benzylamine | Cbz-Cl (1.05 eq), NaHCO₃, THF/H₂O | 20 | 90 | H₂, Pd/C, MeOH | 1 | >95 | [11] |
| 4 | Primary Amine | Cbz-Cl (1.0 eq), PEG-600 | 0.1-0.3 | 92-98 | Transfer Hydrogenolysis (HCOONH₄, Pd/C) | 0.5-1 | >95 | [13][14] |
Note: Data for general primary amines and other model substrates are presented as representative examples.
Experimental Protocols
Protocol 3.2.1: Cbz Protection of this compound
Caption: Workflow for Cbz protection.
-
Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[11]
-
Protocol 3.2.2: Deprotection of N-Cbz-(2-Propylphenyl)methanamine by Hydrogenolysis
-
Materials: N-Cbz-(2-Propylphenyl)methanamine, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas (H₂) or Ammonium formate (for transfer hydrogenolysis).
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-6 hours, monitoring by TLC.
-
Alternatively, for transfer hydrogenolysis, add ammonium formate (3-5 eq) and stir at room temperature.[14]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Benzyl (Bn) Protection
The Benzyl (Bn) group offers a more robust protection for amines, being stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents.[15] It is typically removed by catalytic hydrogenolysis.
Quantitative Data for Benzyl Protection and Deprotection
| Entry | Substrate | Protection Conditions | Time (h) | Yield (%) | Deprotection Conditions | Time (h) | Yield (%) | Reference |
| 1 | Primary Amine | Benzyl bromide (1.1 eq), K₂CO₃, Acetonitrile | 6 | >90 | H₂, Pd/C, EtOH | 4-12 | >95 | [15] |
| 2 | Primary Amine | Benzaldehyde, NaBH(OAc)₃, CH₂Cl₂ | 12 | 85-95 | H₂, Pd(OH)₂/C, MeOH | 12-24 | >90 | [5] |
Note: Data for general primary amines are presented as representative examples.
Experimental Protocols
Protocol 4.2.1: Benzyl Protection of this compound
-
Materials: this compound, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) and heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-benzyl protected amine.
-
Protocol 4.2.2: Deprotection of N-Benzyl-(2-Propylphenyl)methanamine
-
Materials: N-Benzyl-(2-Propylphenyl)methanamine, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-benzyl protected amine in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the deprotected amine.
-
Orthogonal Protection Strategies
In complex syntheses where multiple amine groups are present, or where other functional groups require protection, an orthogonal strategy is essential.[2][3] This involves using protecting groups that can be removed under different, non-interfering conditions. For instance, a molecule can be protected with a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection of one amine in the presence of the other.
Caption: Orthogonal protection and deprotection strategy.
Conclusion
The choice of a protecting group for this compound is a strategic decision that significantly impacts the overall efficiency and success of a synthetic route. The Boc, Cbz, and Benzyl groups are all viable options, each with its own set of advantages and disadvantages related to stability and deprotection conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to make informed decisions and execute these crucial transformations effectively in their synthetic endeavors. Careful consideration of the planned synthetic sequence and the chemical environment the protected amine will be exposed to is paramount for a successful outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijacskros.com [ijacskros.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genspark.ai [genspark.ai]
Troubleshooting & Optimization
optimizing the reaction conditions for (2-Propylphenyl)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Propylphenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary and most common synthetic routes for the preparation of this compound are:
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Reductive Amination of 2-Propylbenzaldehyde: This is a widely used one-pot reaction where 2-propylbenzaldehyde is reacted with an amine source (commonly ammonia or an ammonium salt) in the presence of a reducing agent. This method is often preferred due to its efficiency and the availability of starting materials.
-
Reduction of 2-Propylbenzonitrile: This route involves the reduction of the nitrile group of 2-propylbenzonitrile to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Q2: Which synthetic route is generally preferred and why?
A2: Reductive amination is often the preferred method for several reasons:
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Milder Reaction Conditions: It typically employs less hazardous and milder reducing agents compared to the powerful hydrides like LiAlH₄ used for nitrile reduction.
-
One-Pot Procedure: The reaction can often be carried out in a single step, which simplifies the experimental setup and can lead to higher overall efficiency.
-
Safety: It avoids the use of highly reactive and pyrophoric reagents like LiAlH₄.
The choice of route, however, may depend on the availability of starting materials and the specific equipment and safety protocols in place in the laboratory.
Q3: What are the critical parameters to control during the reductive amination of 2-propylbenzaldehyde?
A3: Several parameters are crucial for a successful reductive amination synthesis of this compound:
-
Choice of Reducing Agent: The selection of the reducing agent is critical to selectively reduce the imine intermediate without significantly reducing the starting aldehyde. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
-
pH of the Reaction Mixture: The pH needs to be controlled to facilitate both the formation of the imine and the subsequent reduction. A mildly acidic pH is often optimal.
-
Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts. Optimization is often required to find the balance between a reasonable reaction time and minimizing side reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and reagents, as well as the reaction kinetics. Common solvents include methanol, ethanol, and dichloromethane.
-
Stoichiometry of Reactants: The molar ratio of the aldehyde, amine source, and reducing agent should be carefully controlled to maximize the yield of the desired product and minimize waste.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 2-propylbenzaldehyde.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete imine formation | - Ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic). - Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. |
| Reduction of the starting aldehyde | - Use a milder or more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde compared to sodium borohydride (NaBH₄). |
| Suboptimal reaction temperature | - If the reaction is too slow, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to byproduct formation. Perform small-scale experiments to determine the optimal temperature. |
| Inefficient reduction of the imine | - Ensure the reducing agent is active and added in the correct stoichiometric amount. - The choice of solvent can influence the reducing agent's effectiveness. |
| Steric hindrance from the propyl group | - The ortho-propyl group can sterically hinder the reaction. Prolonging the reaction time or using a more active catalyst system might be necessary. |
Problem 2: Formation of Impurities
| Potential Impurity | Potential Cause | Mitigation and Purification |
| 2-Propylbenzyl alcohol | The reducing agent is reducing the starting 2-propylbenzaldehyde. | - Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. - Optimize the reaction pH to favor imine formation and reduction over aldehyde reduction. - Purification can be achieved by column chromatography or by converting the amine to a salt, washing away the alcohol, and then regenerating the free amine. |
| N,N-bis(2-propylbenzyl)amine (Dimer) | Reaction of the product amine with another molecule of the starting aldehyde and subsequent reduction. | - Use a molar excess of the ammonia source to favor the formation of the primary amine. - Control the addition of the reducing agent to keep the concentration of the primary amine low during the initial stages of the reaction. - Purification can be achieved through column chromatography. |
| Unreacted 2-propylbenzaldehyde | Incomplete reaction. | - Increase the reaction time or temperature. - Ensure all reagents are active and added in the correct amounts. - Unreacted aldehyde can be removed during aqueous workup with a bisulfite wash or by column chromatography. |
Experimental Protocols
Reductive Amination of 2-Propylbenzaldehyde using Sodium Borohydride
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-propylbenzaldehyde (1 equivalent) in methanol.
-
Amine Source: Add a solution of ammonia in methanol (a significant molar excess, e.g., 10-20 equivalents) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available. | Can reduce the starting aldehyde, leading to alcohol impurity. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Dichloromethane | Selective for imine reduction over aldehydes and ketones. | Toxic cyanide byproduct generation. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetonitrile | Mild and selective, does not require acidic conditions for stability. | Can be more expensive. |
| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C, Raney Ni) | Methanol, Ethanol | "Green" reducing agent, high atom economy. | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups. |
Visualizations
Caption: Experimental workflow for the reductive amination of 2-propylbenzaldehyde.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Synthesis of (2-Propylphenyl)methanamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Propylphenyl)methanamine and its derivatives. The following sections address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Reductive Amination of 2-Propylbenzaldehyde
-
Question: During the reductive amination of 2-propylbenzaldehyde with ammonia, I am observing significant amounts of 2-propylbenzyl alcohol and bis(2-propylbenzyl)amine. How can I minimize these side products?
Answer: The formation of 2-propylbenzyl alcohol and the secondary amine are common side reactions in reductive amination.[1][2] To favor the formation of the desired primary amine, consider the following troubleshooting steps:
-
Control of Reaction Conditions: The choice of reducing agent and reaction conditions is critical. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the imine intermediate over the starting aldehyde.[3][4] Using a two-step process where the imine is formed first, followed by the addition of a stronger reducing agent like sodium borohydride (NaBH4), can also improve selectivity.[4]
-
Stoichiometry of Ammonia: Using a large excess of ammonia can help to drive the equilibrium towards the formation of the primary amine and minimize the formation of the secondary amine.
-
Catalyst Selection: In catalytic hydrogenations, the choice of catalyst can influence the product distribution. For halogenated substrates, a bimetallic catalyst (e.g., Pd-Cu) might suppress dehalogenation side reactions.[1]
-
-
Question: My starting material is a halogenated derivative of 2-propylbenzaldehyde. During reductive amination, I am observing significant dehalogenation. How can I prevent this?
Answer: Dehalogenation is a known side reaction, particularly with palladium catalysts.[1] To mitigate this, you can:
-
Use a Different Catalyst System: Consider using a catalyst less prone to promoting dehalogenation. As mentioned, bimetallic catalysts like Pd-Cu on a carbon support have been shown to increase selectivity for the desired amine over dehalogenation.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of dehalogenation relative to the reductive amination.
-
2. N-Alkylation of Benzylamine with a Propyl Halide
-
Question: I am attempting to synthesize a derivative by alkylating an amine with a propyl halide, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a significant challenge in the direct alkylation of amines with alkyl halides because the product amine is often more nucleophilic than the starting amine.[5][6][7] To favor mono-alkylation:
-
Use a Large Excess of the Amine: Employing a large excess of the starting amine relative to the alkyl halide will increase the probability of the alkyl halide reacting with the starting amine rather than the mono-alkylated product.
-
Alternative Synthetic Routes: A more controlled method for mono-alkylation is reductive amination.[3] This involves reacting the amine with a propanal or acetone to form an imine/enamine, which is then reduced. This process avoids the issue of over-alkylation.
-
3. Synthesis via Grignard Reaction with 2-Propylbenzonitrile
-
Question: I am using a Grignard reagent to react with 2-propylbenzonitrile to form a ketone intermediate for subsequent reductive amination. However, my yields are low, and I recover a significant amount of starting nitrile. What could be the issue?
Answer: Low yields in Grignard reactions with nitriles can be due to several factors:
-
Grignard Reagent as a Base: If the Grignard reagent is sterically hindered or if there are acidic protons alpha to the nitrile, the Grignard reagent can act as a base, deprotonating the starting material and leading to the recovery of the nitrile upon workup.[8][9]
-
Reaction Conditions: The reaction is typically second-order, and the choice of solvent can impact the yield. Using benzene with one equivalent of ether has been reported to increase ketone yields compared to ether alone.[10]
-
Hydrolysis of the Intermediate: The initial product of the Grignard addition to a nitrile is an imine, which is then hydrolyzed to a ketone.[10] Incomplete hydrolysis will result in lower ketone yields. Ensure adequate aqueous acid is used during the workup.
-
4. Amide Reduction of 2-Propylbenzamide
-
Question: I am reducing 2-propylbenzamide to this compound, but I am observing the formation of 2-propylbenzyl alcohol as a side product. How can I avoid this?
Answer: The formation of an alcohol instead of an amine from the reduction of an amide is a result of C-N bond cleavage rather than C-O bond cleavage of the tetrahedral intermediate. This is a known pathway with certain reducing agents.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH4) is a strong reducing agent that is very effective for the reduction of primary, secondary, and tertiary amides to the corresponding amines.[11][12] While other reagents like SmI2/amine/H2O can be highly chemoselective for C-N cleavage leading to alcohols, LiAlH4 generally favors the formation of the amine.[13]
-
Summary of Potential Side Reactions and Mitigation Strategies
| Synthetic Route | Common Side Reactions | Mitigation Strategies | Key Reducing/Reagent |
| Reductive Amination | Alcohol formation (over-reduction of aldehyde), Secondary/tertiary amine formation (over-alkylation), Dehalogenation | Use of selective reducing agents, Control stoichiometry (excess ammonia), Use of bimetallic catalysts | NaBH3CN, NaBH(OAc)3, NaBH4, H2/Catalyst |
| N-Alkylation | Polyalkylation (secondary, tertiary, quaternary amines), Elimination to form alkenes | Use a large excess of the starting amine, Consider alternative routes like reductive amination | Propyl halide |
| Grignard with Nitrile | Recovery of starting nitrile (Grignard as a base), Incomplete hydrolysis to ketone | Use of appropriate solvents (e.g., benzene/ether), Ensure complete acidic workup | Propylmagnesium halide |
| Amide Reduction | Alcohol formation (C-N bond cleavage) | Use of a strong reducing agent that favors C-O cleavage | LiAlH4 |
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation: Dissolve 2-propylbenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (7 M, 10 equivalents). Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, stir the reaction for an additional hour at room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction and Subsequent Reductive Amination
-
Grignard Reaction: To a solution of 2-propylbenzonitrile (1 equivalent) in anhydrous diethyl ether, add propylmagnesium bromide (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 1 M aqueous HCl to hydrolyze the intermediate imine.
-
Workup and Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ketone.
-
Reductive Amination of Ketone: Follow the procedure in Protocol 1, substituting the ketone for the aldehyde.
Visualizations
Caption: Reductive amination pathway and common side reactions.
Caption: Over-alkylation side reactions in N-alkylation.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of the reduction of 2-propylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 2-propylbenzonitrile to 2-propylbenzylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 2-propylbenzonitrile, offering potential causes and solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inactive Catalyst/Reagent: Raney Nickel may be deactivated, or LiAlH₄ may have decomposed due to improper storage or handling. 2. Insufficient Reagent: The molar ratio of the reducing agent to the nitrile may be too low. 3. Steric Hindrance: The ortho-propyl group can sterically hinder the approach of the reducing agent to the nitrile group. 4. Reaction Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier. | 1. Catalyst/Reagent Handling: Use freshly opened or properly stored LiAlH₄. For Raney Nickel, ensure it is properly activated and stored as a slurry in water to prevent pyrophoricity.[1][2][3] 2. Optimize Reagent Stoichiometry: Increase the molar equivalents of the reducing agent. For LiAlH₄, a 1:1 molar ratio is theoretically required, but an excess is often used in practice. 3. Change Reaction Conditions/Reagent: For sterically hindered nitriles, switching to a less bulky reducing agent or increasing the reaction temperature and time may be necessary. Consider using borane complexes which can be effective for hindered substrates.[4] 4. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For benzonitriles with electron-donating groups, refluxing in THF may be required. |
| Formation of Secondary/Tertiary Amine Byproducts | 1. Reaction Mechanism: This is a common side reaction in catalytic hydrogenation where the initially formed primary amine reacts with the intermediate imine.[5] 2. High Reaction Temperature/Pressure: These conditions can favor the formation of secondary and tertiary amines. | 1. Additive Use: Add ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation (e.g., Raney Nickel, Pd/C) to suppress the formation of secondary amines.[5] 2. Optimize Reaction Conditions: Lower the reaction temperature and pressure. 3. Alternative Reagents: Use chemical reducing agents like LiAlH₄, which are less prone to forming these byproducts. |
| Incomplete Reaction (Stalled) | 1. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. 2. Insufficient Mixing: In heterogeneous reactions (e.g., with Raney Nickel), poor stirring can lead to incomplete reaction. | 1. Purify Starting Materials: Ensure the 2-propylbenzonitrile and solvent are pure and dry. 2. Improve Agitation: Use vigorous mechanical stirring for heterogeneous reactions. |
| Difficult Product Isolation | 1. Formation of Aluminum Salts (LiAlH₄ workup): The quenching of LiAlH₄ reactions can produce gelatinous aluminum salts that are difficult to filter. 2. Product Volatility/Solubility: The desired amine may be volatile or highly soluble in the aqueous phase during workup. | 1. Fieser Workup: Employ the Fieser workup procedure for LiAlH₄ reactions. This involves the sequential addition of water, 15% NaOH solution, and then more water to produce granular, easily filterable aluminum salts. 2. Extraction Optimization: Adjust the pH of the aqueous layer to be basic (pH > 11) before extraction to ensure the amine is in its free base form. Use a suitable organic solvent for extraction and perform multiple extractions. If the product is volatile, use care during solvent removal. |
| Formation of Aldehyde or Other Unexpected Byproducts | 1. Partial Reduction: With certain reducing agents (e.g., DIBAL-H), the reduction can stop at the imine stage, which is then hydrolyzed to an aldehyde upon workup.[6] 2. Side Reactions with Functional Groups: If other reducible functional groups are present in the molecule, they may also be reduced. | 1. Choice of Reducing Agent: Use a strong reducing agent like LiAlH₄ to ensure complete reduction to the amine.[6] 2. Chemoselectivity: If other functional groups are present, choose a reducing agent that is selective for the nitrile group. For example, NaBH₄ in the presence of CoCl₂ can be more selective than LiAlH₄.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for reducing 2-propylbenzonitrile to 2-propylbenzylamine with high yield?
A1: Both catalytic hydrogenation and chemical reduction with metal hydrides can be effective.
-
Catalytic Hydrogenation with Raney Nickel: This method is often high-yielding but may require optimization to prevent the formation of secondary and tertiary amines. The addition of ammonia can significantly improve the selectivity for the primary amine.[5]
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and generally reliable reagent for the complete reduction of nitriles to primary amines and is less likely to produce secondary amine byproducts.[8][9] However, it requires anhydrous conditions and careful handling due to its reactivity with water.[8]
The choice of method often depends on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule.
Q2: How can I minimize the formation of secondary and tertiary amines during catalytic hydrogenation?
A2: The formation of secondary and tertiary amines is a common side reaction. To minimize these byproducts:
-
Add Ammonia: The most common and effective method is to add ammonia (as a solution in the reaction solvent, e.g., methanolic ammonia) or ammonium hydroxide to the reaction mixture.[5]
-
Optimize Conditions: Use milder reaction conditions (lower temperature and pressure) where possible.
-
Catalyst Choice: Some catalysts may offer better selectivity than others.
Q3: My LiAlH₄ reduction is not going to completion. What should I do?
A3: Several factors could be at play:
-
Reagent Quality: Ensure your LiAlH₄ is fresh and has been stored under anhydrous conditions.
-
Stoichiometry: While the theoretical stoichiometry is 1:1, using a slight excess of LiAlH₄ (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
Reaction Time and Temperature: The ortho-propyl group may cause some steric hindrance. Increasing the reaction time or refluxing in a higher-boiling solvent like THF may be necessary.
-
Addition Order: Adding the nitrile solution dropwise to a suspension of LiAlH₄ in an anhydrous solvent is the standard procedure.
Q4: What is the proper workup procedure for a LiAlH₄ reduction to avoid a gelatinous precipitate?
A4: The "Fieser workup" is a widely used and effective method:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Slowly add '3x' mL of water. (Where 'x' is the number of grams of LiAlH₄ used in the reaction).
This procedure should result in a granular precipitate of aluminum salts that can be easily removed by filtration.
Q5: Is Raney Nickel dangerous to handle?
A5: Yes, Raney Nickel can be pyrophoric (ignites spontaneously in air) when dry.[1] It is typically supplied and handled as a slurry in water.[1][3] Always handle it in a well-ventilated fume hood and keep it wet. Do not allow the filter cake to dry completely during filtration.[3]
Data Presentation
The following tables summarize typical yields for the reduction of various substituted benzonitriles, which can serve as a reference for optimizing the reduction of 2-propylbenzonitrile.
Table 1: Catalytic Hydrogenation of Substituted Benzonitriles
| Substrate | Catalyst | Conditions | Yield of Primary Amine (%) | Reference |
| Benzonitrile | Raney Ni | H₂ (pressure), NH₃/EtOH | High | [5] |
| 4-Chlorobenzonitrile | Raney Ni/KBH₄ | EtOH, rt | 91 | [10] |
| 4-Methoxybenzonitrile | Raney Ni/KBH₄ | EtOH, rt | 85 | [10] |
| 2-Chlorobenzonitrile | Raney Ni/KBH₄ | EtOH, rt | 88 | [10] |
Table 2: Chemical Reduction of Substituted Benzonitriles
| Substrate | Reducing Agent | Conditions | Yield of Primary Amine (%) | Reference |
| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane/LiBH₄ | 25 °C, 5 h | 99 | |
| 4-Methoxybenzonitrile | Diisopropylaminoborane/LiBH₄ | THF, reflux | 80 | |
| Benzonitrile | LiAlH₄ | Ether, then H₂O workup | ~90 | [8][9] |
| Caprylonitrile | LiAlH₄ | Ether, then H₂O workup | High |
Experimental Protocols
Protocol 1: Reduction of 2-Propylbenzonitrile using LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add lithium aluminum hydride (1.1 equivalents) suspended in anhydrous diethyl ether or THF.
-
Substrate Addition: A solution of 2-propylbenzonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or heated to reflux until the reaction is complete (monitored by TLC or GC).
-
Workup (Fieser Method):
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly and cautiously add water (1 mL per 1 g of LiAlH₄ used).
-
Add 15% aqueous NaOH (1 mL per 1 g of LiAlH₄ used).
-
Add water again (3 mL per 1 g of LiAlH₄ used).
-
-
Isolation: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propylbenzylamine. The product can be further purified by distillation.
Protocol 2: Reduction of 2-Propylbenzonitrile using Raney® Nickel and Hydrogen
-
Catalyst Preparation: Commercially available Raney Nickel is typically stored as a slurry in water. Before use, the water is decanted, and the catalyst is washed several times with the reaction solvent (e.g., ethanol or methanol containing ammonia).[3] Caution: Do not allow the Raney Nickel to become dry as it is pyrophoric.[1][3]
-
Setup: A hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon) is charged with 2-propylbenzonitrile, the solvent (e.g., ethanolic ammonia), and the washed Raney Nickel slurry.
-
Hydrogenation: The vessel is flushed with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure (typically 1-4 atm for laboratory scale).
-
Reaction: The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC.
-
Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[3]
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude 2-propylbenzylamine can be purified by distillation.
Visualizations
Caption: General experimental workflow for the reduction of 2-propylbenzonitrile.
Caption: Troubleshooting logic for low yield in nitrile reduction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. nickelgreen.com [nickelgreen.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. adichemistry.com [adichemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]
troubleshooting guide for the chromatographic separation of (2-Propylphenyl)methanamine isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of (2-Propylphenyl)methanamine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers for this compound that I might need to separate?
A1: You will likely encounter two main types of isomers:
-
Positional Isomers: These isomers have the propyl group attached to different positions on the phenyl ring (e.g., 2-propyl, 3-propyl, and 4-propyl).
-
Enantiomers: As this compound has a chiral center, it exists as a pair of enantiomers (R and S).
Q2: I am observing significant peak tailing for my this compound isomers. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like amines.[1][2] The primary cause is often secondary interactions between the basic amine groups and acidic silanol groups on the surface of silica-based stationary phases.[1][2] Here are some troubleshooting steps:
-
Lower Mobile Phase pH: Operating at a lower pH (around 2-3) can protonate the silanol groups, reducing their interaction with the protonated amine.[1]
-
Use a Buffer: Employing a buffer in your mobile phase helps to maintain a consistent pH and can mask residual silanol interactions.[1] For LC-MS compatibility, consider volatile buffers like ammonium formate or ammonium acetate at low concentrations (e.g., 10-20 mM).[1]
-
Select an Appropriate Column:
-
End-capped Columns: Use a column that has been "end-capped" to reduce the number of free silanol groups.
-
Base-deactivated Columns: These columns are specifically designed to minimize interactions with basic analytes.
-
-
Increase Mobile Phase Ionic Strength: For LC-UV applications, increasing the buffer concentration (e.g., to 25-50 mM) can sometimes improve peak shape.[1]
-
Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can compete with the analyte for active sites on the stationary phase, thereby reducing tailing.
Q3: What type of column is best for separating the enantiomers of this compound?
A3: For chiral separations of primary amines like this compound, polysaccharide-based chiral stationary phases (CSPs) are generally the most successful. Columns such as those based on derivatized cellulose or amylose (e.g., Chiralpak® or Chiralcel® series) are widely used and have shown good selectivity for a broad range of chiral compounds, including aromatic amines.
Q4: Can I separate the positional isomers (ortho-, meta-, para-) and enantiomers in a single chromatographic run?
A4: Achieving simultaneous separation of positional isomers and enantiomers in a single run is challenging but possible. It would require a chiral stationary phase that also exhibits selectivity towards the positional differences. A more common and often simpler approach is to use a two-step method: first, separate the positional isomers on an achiral column (like a C18 or a pentafluorophenyl (PFP) phase), and then perform the enantioseparation of the isolated 2-propylphenyl)methanamine on a chiral column.
Troubleshooting Guides
HPLC Separation of Positional Isomers
Problem: Poor resolution between the 2- and 3-propylphenylmethanamine isomers on a C18 column.
-
Question: How can I improve the separation of my positional isomers?
-
Answer:
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
pH: Adjust the pH of the aqueous portion of your mobile phase. The ionization state of the amine can affect its interaction with the stationary phase.
-
-
Try a Different Stationary Phase:
-
Pentafluorophenyl (PFP) Column: PFP columns offer different selectivity compared to C18 phases and are known to be effective for separating positional isomers of aromatic compounds due to their unique electronic and steric interactions.
-
-
Temperature: Adjusting the column temperature can sometimes influence selectivity. Try running the separation at a lower or higher temperature (e.g., 25°C vs. 40°C).
-
Chiral HPLC Separation of Enantiomers
Problem: The enantiomers of this compound are co-eluting on my chiral column.
-
Question: What steps can I take to achieve baseline separation of the enantiomers?
-
Answer:
-
Screen Different Chiral Stationary Phases (CSPs): The success of a chiral separation is highly dependent on the choice of CSP. If one polysaccharide-based CSP is not effective, try another with a different derivative (e.g., switch from a cellulose-based to an amylose-based column, or try a different carbamate derivative).
-
Optimize the Mobile Phase:
-
Normal Phase vs. Reversed-Phase vs. Polar Organic Mode: Polysaccharide CSPs can be used in different modes. If you are not getting separation in reversed-phase mode (e.g., acetonitrile/water), try normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., pure methanol or ethanol).
-
Additives: For normal phase and polar organic modes, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity and peak shape.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interactions between the analyte and the stationary phase.
-
Temperature: Temperature can have a significant effect on chiral separations. Try varying the column temperature in 5-10°C increments to see if resolution improves.
-
Data Presentation
Table 1: Representative HPLC Conditions and Data for Separation of this compound Positional Isomers
| Parameter | Method A: C18 Column | Method B: PFP Column |
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 20-50% B in 15 min | 30-60% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (min) | ||
| 4-Propylphenylmethanamine | 8.2 | 9.5 |
| 3-Propylphenylmethanamine | 8.9 | 10.8 |
| 2-Propylphenylmethanamine | 9.3 | 11.5 |
| Resolution (Rs) | ||
| 4- and 3-isomers | 1.8 | 2.5 |
| 3- and 2-isomers | 1.1 | 1.9 |
Table 2: Representative Chiral HPLC Conditions and Data for Enantioseparation of this compound
| Parameter | Method C: Normal Phase | Method D: Polar Organic Mode |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | Chiralpak IC, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | Methanol/Trifluoroacetic Acid (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Retention Time (min) | ||
| Enantiomer 1 | 12.5 | 9.8 |
| Enantiomer 2 | 14.2 | 11.5 |
| Resolution (Rs) | 2.1 | 2.8 |
| Selectivity (α) | 1.18 | 1.25 |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Positional Isomers
-
System Preparation:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Purge the HPLC system with the initial mobile phase composition (e.g., 80% A / 20% B).
-
Equilibrate the PFP column (4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 35°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the this compound isomers in a suitable solvent (e.g., methanol or the initial mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1, Method B.
-
Monitor the chromatogram at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different positional isomers based on their retention times.
-
Calculate the resolution between adjacent peaks.
-
Protocol 2: Chiral HPLC Method for the Enantioseparation of this compound
-
System Preparation:
-
Prepare the mobile phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the Chiralpak AD-H column (4.6 x 250 mm, 5 µm) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.
-
-
Sample Preparation:
-
Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Analysis:
-
Inject 5 µL of the prepared sample.
-
Run the isocratic method as specified in Table 2, Method C.
-
Monitor the chromatogram at 220 nm.
-
-
Data Analysis:
-
Identify the two enantiomer peaks.
-
Calculate the resolution and selectivity factor.
-
Mandatory Visualization
Caption: General troubleshooting workflow for HPLC issues.
Caption: Decision tree for selecting a separation strategy.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
stability issues of (2-Propylphenyl)methanamine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Propylphenyl)methanamine, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is its susceptibility to oxidation. Like other benzylamines, it can degrade into various impurities, which may complicate analysis and compromise the integrity of your experiments. Exposure to air and certain acidic conditions can facilitate the oxidation of the amine functional group.[1]
Q2: What are the likely degradation products of this compound under acidic stress?
A2: Under acidic conditions, particularly in the presence of an oxidizing agent, this compound is expected to degrade primarily through oxidation. The benzylic amine can be oxidized to the corresponding imine, which is then hydrolyzed to form an aldehyde and ammonia.
Q3: How can I minimize the degradation of this compound during an acidic workup?
A3: To minimize degradation during an acidic workup, it is advisable to work at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.[2] It is also recommended to limit the duration of exposure to strongly acidic conditions. Prompt extraction and subsequent steps after acidification are crucial.
Q4: My HPLC analysis of this compound shows two peaks even for a pure sample. What could be the cause?
A4: This phenomenon can occur with amines during HPLC analysis if the pH of the mobile phase is not sufficiently acidic.[1] An equilibrium between the protonated (salt) form and the free base form of the amine on the column can lead to peak splitting or broadening.[1] Ensure the mobile phase is adequately buffered at a pH that ensures the amine is fully protonated. The use of modifiers like formic acid or trifluoroacetic acid (TFA) is common practice.[1]
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the stability of this compound and quantifying its degradation products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities and degradation products.[5][6]
Troubleshooting Guides
Issue 1: Loss of Compound and Appearance of Unknown Impurities After Acidic Workup
-
Symptoms:
-
Low yield of this compound after purification.
-
Appearance of new spots on TLC or new peaks in HPLC/GC-MS analysis.
-
The isolated product has a yellowish tint.
-
-
Possible Causes:
-
Solutions:
-
Inert Atmosphere: Perform the acidic workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Keep the reaction and workup temperatures as low as practically possible.
-
Use High-Purity Reagents: Ensure the acid used is free from oxidizing contaminants.
-
Minimize Exposure Time: Reduce the time the compound is in the acidic phase.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptoms:
-
High variability in the percentage of degradation in replicate experiments.
-
The degradation profile changes unexpectedly between experiments.
-
-
Possible Causes:
-
Inconsistent Headspace Oxygen: Variable amounts of oxygen in the headspace of the reaction vessel can lead to inconsistent levels of oxidative degradation.
-
Trace Metal Contamination: Trace metals can catalyze oxidation reactions.
-
Photodegradation: Exposure to light, especially UV light, can sometimes contribute to degradation.
-
-
Solutions:
-
Control Headspace: Standardize the headspace volume and atmosphere in all stability study samples.
-
Use High-Purity Glassware: Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.
-
Protect from Light: Conduct experiments in amber glassware or protect the reaction vessels from light.[9]
-
Data Presentation
Table 1: Potential Degradation Products of this compound under Acidic Conditions
| Degradation Product Name | Chemical Structure | Likely Formation Pathway |
| 2-Propylbenzaldimine | C₁₀H₁₃N | Oxidation of the amine to an imine. |
| 2-Propylbenzaldehyde | C₁₀H₁₂O | Hydrolysis of the imine intermediate.[7] |
| 2-Propylbenzoic Acid | C₁₀H₁₂O₂ | Further oxidation of 2-propylbenzaldehyde.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M Hydrochloric Acid.
-
Incubate the solution at 60°C in a water bath for 24 hours.
-
Take samples at 0, 4, 8, 12, and 24-hour time points.
-
-
Neutralization: At each time point, withdraw 1 mL of the stressed solution and neutralize it with an appropriate volume of 0.1 M Sodium Hydroxide to a pH of approximately 7.
-
HPLC Analysis:
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
-
Data Analysis: Calculate the percentage of degradation at each time point. The goal is to achieve between 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[9]
Visualizations
Caption: Potential degradation pathway of this compound under acidic conditions.
Caption: Troubleshooting workflow for instability issues with this compound.
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. scispace.com [scispace.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. osti.gov [osti.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
Technical Support Center: Addressing Poor Aqueous Solubility of (2-Propylphenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (2-Propylphenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor water solubility?
A1: this compound has a chemical structure that contributes to its limited aqueous solubility. The molecule consists of a hydrophobic propylphenyl group and a hydrophilic aminomethyl group. The large, nonpolar propylphenyl group dominates the molecule's properties, leading to unfavorable interactions with polar water molecules and thus, poor solubility.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial and often most effective approach for solubilizing a basic compound like this compound is pH adjustment. By lowering the pH of the aqueous medium, the primary amine group becomes protonated, forming a more soluble ammonium salt.[1][2][3][4]
Q3: Can I use co-solvents to dissolve this compound?
A3: Yes, co-solvents can be an effective strategy.[5][6] Water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous solution to reduce the overall polarity of the solvent system, thereby improving the solubility of the hydrophobic compound.[5][6][7]
Q4: Are surfactants a viable option for solubilizing this compound?
A4: Surfactants are another excellent option for increasing the aqueous solubility of poorly soluble drugs.[8][9] Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic this compound in their core, facilitating its dispersion in the aqueous medium.[9][10][11]
Q5: How can cyclodextrins help in solubilizing this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] They can form inclusion complexes with hydrophobic molecules like this compound, where the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its apparent water solubility.[12][14][15][16]
Troubleshooting Guides
Issue 1: Precipitation occurs when I try to dissolve this compound in a neutral aqueous buffer.
-
Cause: The compound is likely in its poorly soluble, non-ionized form at neutral pH.
-
Solution: Adjust the pH of the buffer to an acidic range (e.g., pH 2-5) using a suitable acid like hydrochloric acid. This will protonate the amine group, significantly increasing its solubility. Monitor the pH closely during the addition of the compound.
Issue 2: The use of a co-solvent system leads to compound "oiling out" upon addition to an aqueous medium.
-
Cause: The selected co-solvent may not be sufficiently miscible with water at the desired concentration, or the addition rate is too fast, causing localized supersaturation.
-
Solution:
-
Select a more water-miscible co-solvent.
-
Decrease the concentration of the co-solvent.
-
Add the co-solvent solution containing the compound to the aqueous phase slowly and with vigorous stirring.
-
Consider a ternary system by adding a small amount of a surfactant to stabilize the mixture.
-
Issue 3: Solubility enhancement with a surfactant is minimal.
-
Cause: The surfactant concentration may be below its critical micelle concentration (CMC), or the chosen surfactant is not optimal for this specific compound.
-
Solution:
-
Ensure the surfactant concentration is above its CMC.
-
Experiment with different types of surfactants (non-ionic, ionic) to find one that provides the best solubilization.[10] Non-ionic surfactants are often good starting points due to their lower toxicity.[9]
-
Consider the hydrophilic-lipophilic balance (HLB) of the surfactant.
-
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| pH | Solubility (mg/mL) | Form of Compound |
| 2.0 | > 50 | Protonated (Salt Form) |
| 4.0 | 25.5 | Mostly Protonated |
| 6.0 | 1.2 | Mixture of Protonated and Free Base |
| 7.4 | < 0.1 | Predominantly Free Base |
| 9.0 | < 0.1 | Free Base |
Table 2: Solubility of this compound in Various Co-Solvent Systems (Hypothetical Data)
| Co-Solvent System (v/v) | Solubility (mg/mL) |
| Water | < 0.1 |
| 20% Ethanol in Water | 2.5 |
| 40% Ethanol in Water | 15.8 |
| 20% Propylene Glycol in Water | 3.1 |
| 40% Propylene Glycol in Water | 18.2 |
| 20% PEG 400 in Water | 4.5 |
| 40% PEG 400 in Water | 22.7 |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 9.0.
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each suspension and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Co-Solvent Solubility Assessment
-
Preparation of Co-Solvent Mixtures: Prepare various mixtures of a water-miscible organic solvent (e.g., ethanol) and water, ranging from 10% to 50% (v/v) of the co-solvent.
-
Compound Addition: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 3-5 from Protocol 1.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at various concentrations.
-
Phase Solubility Diagram Construction:
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described in Protocol 1.
-
Quantify the amount of dissolved compound in each solution.
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to generate a phase solubility diagram.
-
Visualizations
Caption: A workflow diagram illustrating various strategies to improve aqueous solubility.
Caption: The effect of pH on the ionization and solubility of an amine.
Caption: A decision tree for selecting a solubilization strategy.
References
- 1. longdom.org [longdom.org]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. jocpr.com [jocpr.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial (2-Propylphenyl)methanamine and their removal
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with commercial (2-Propylphenyl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The impurities present in commercial this compound are typically related to its synthesis, which most commonly involves the reductive amination of 2-propylbenzaldehyde.
Most Common Impurities:
-
Unreacted Starting Materials:
-
2-Propylbenzaldehyde
-
(2-Propylphenyl)methanol (if the aldehyde is contaminated or reduced)
-
-
Reaction Byproducts:
-
N,N-bis((2-propylphenyl)methyl)amine (secondary amine)
-
Imines (intermediate in reductive amination)
-
-
Reagent-Related Impurities:
-
Borate salts (from borohydride reducing agents)
-
-
Solvent Residues:
-
Residual solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane).
-
Q2: How can I detect the presence of these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities in your this compound sample. The choice of method depends on the suspected impurity and available instrumentation.
| Analytical Technique | Detectable Impurities | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile organic impurities such as residual solvents, 2-propylbenzaldehyde, and (2-propylphenyl)methanol.[1] | Identification and quantification of volatile components. |
| High-Performance Liquid Chromatography (HPLC) | Non-volatile impurities, including the secondary amine byproduct and unreacted starting materials.[2] | Separation and quantification of components in the mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A wide range of impurities. Specific proton and carbon signals can confirm the presence of starting materials, byproducts, and the purity of the main compound.[3][4] | Structural elucidation and purity assessment. |
Q3: My reaction is not proceeding as expected. What are some common troubleshooting steps?
If you are using this compound in a reaction and observing unexpected results, consider the purity of your starting material.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for reaction issues.
Troubleshooting Guides
Issue 1: Presence of Aldehyde Impurity
-
Problem: Your analytical data (GC-MS or NMR) shows the presence of 2-propylbenzaldehyde. This can interfere with reactions where the amine is intended to be the sole nucleophile.
-
Solution: Purification via acid-base extraction is highly effective at removing neutral aldehyde impurities from the basic amine.
Issue 2: Presence of Secondary Amine Impurity
-
Problem: You detect N,N-bis((2-propylphenyl)methyl)amine in your sample. This impurity can be problematic as it has similar basicity to the primary amine but different reactivity and steric properties.
-
Solution: Fractional distillation under reduced pressure is often the most effective method for separating primary and secondary amines with different boiling points.[5] Alternatively, derivatization of the primary amine followed by purification can be employed.
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This method is ideal for removing neutral impurities like 2-propylbenzaldehyde and (2-propylphenyl)methanol.[6][7][8]
Materials:
-
Commercial this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the commercial this compound in diethyl ether (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x 5 volumes). The amine will move to the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 12). The free amine will precipitate or form an oil.
-
Extract the aqueous layer with fresh diethyl ether (3 x 5 volumes). The purified amine will now be in the organic layer.
-
Combine the organic layers and wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Workflow for Acid-Base Extraction:
Caption: Step-by-step acid-base extraction process.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This method is effective for obtaining high-purity this compound, as the salt formation is selective for the primary amine.[9][10]
Materials:
-
Crude this compound
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated or as a solution in a solvent)
-
Filtration apparatus (Büchner funnel)
-
Solvent for recrystallization (e.g., ethanol/ether mixture)
Procedure:
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring. The hydrochloride salt will precipitate.
-
Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol with the slow addition of ether until turbidity is observed, followed by cooling).
-
Collect the purified crystals by filtration.
-
To recover the free amine, dissolve the salt in water and basify with NaOH, followed by extraction as described in Protocol 1.
Logical Diagram for Purification Choice:
Caption: Decision tree for selecting a purification method.
References
- 1. rsc.org [rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple protocol for NMR analysis of the enantiomeric purity of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4306068A - Process for separating primary and secondary amines - Google Patents [patents.google.com]
- 6. vernier.com [vernier.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of (2-Propylphenyl)methanamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the potential biological activities of (2-Propylphenyl)methanamine and its positional isomers, (3-Propylphenyl)methanamine and (4-Propylphenyl)methanamine. Due to a lack of publicly available quantitative biological data for these specific compounds, this document focuses on the principles of structure-activity relationships (SAR) to predict how the isomeric position of the propyl group may influence their pharmacological effects. Detailed hypothetical experimental protocols and workflows are provided to guide future research in this area.
Introduction
Theoretical Structure-Activity Relationship (SAR) Analysis
The position of the propyl group on the phenyl ring is expected to significantly influence the steric and electronic properties of the (Propylphenyl)methanamine isomers, which in turn can affect their interaction with biological targets such as receptors or enzymes.
-
This compound (ortho-isomer): The ortho-position of the bulky propyl group in close proximity to the methanamine side chain may introduce steric hindrance. This could potentially reduce the molecule's ability to bind to a target receptor's active site, or it might force the side chain into a specific conformation that could either enhance or inhibit activity depending on the target's topology.
-
(3-Propylphenyl)methanamine (meta-isomer): In the meta-position, the propyl group is further from the methanamine side chain, reducing direct steric clash. Its electronic effects (weakly electron-donating) could influence the basicity of the amine group and the overall electron distribution of the aromatic ring, which can be critical for binding interactions.
-
(4-Propylphenyl)methanamine (para-isomer): The para-position places the propyl group directly opposite the methanamine side chain. This arrangement minimizes steric hindrance with the side chain itself and allows the propyl group to potentially interact with a hydrophobic pocket on a target protein. The presence of the propyl group at the para-position is a key feature that can influence the molecule's lipophilicity, which can impact its solubility and how it interacts with biological systems.[2]
Data Presentation (Hypothetical)
As no quantitative experimental data is currently available, the following table is provided as a template for researchers to systematically record and compare the biological activities of the (Propylphenyl)methanamine isomers once determined.
| Isomer | Target | Assay Type | IC50 (µM) | EC50 (µM) | Ki (nM) | Notes |
| This compound | e.g., Receptor X | Binding Assay | ||||
| e.g., Enzyme Y | Inhibition Assay | |||||
| (3-Propylphenyl)methanamine | e.g., Receptor X | Binding Assay | ||||
| e.g., Enzyme Y | Inhibition Assay | |||||
| (4-Propylphenyl)methanamine | e.g., Receptor X | Binding Assay | ||||
| e.g., Enzyme Y | Inhibition Assay |
Experimental Protocols (Hypothetical)
To elucidate the biological activity of these isomers, a variety of in vitro and in vivo assays would be necessary. Below is a hypothetical protocol for a competitive radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound and its isomers for a hypothetical G-protein coupled receptor (GPCR), Receptor X.
Materials:
-
Membrane preparation from cells expressing Receptor X.
-
Radioligand specific for Receptor X (e.g., [³H]-ligand).
-
This compound, (3-Propylphenyl)methanamine, (4-Propylphenyl)methanamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds (isomers) in assay buffer.
-
In a 96-well plate, add 50 µL of the appropriate test compound dilution.
-
Add 50 µL of the radioligand at a concentration equal to its Kd value.
-
Add 100 µL of the receptor membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand for Receptor X.
-
Incubate the plates at room temperature for 1 hour with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of the (Propylphenyl)methanamine isomers.
Caption: Experimental workflow for evaluating propylphenylmethanamine isomers.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by a (Propylphenyl)methanamine isomer acting as a ligand for a G-protein coupled receptor (GPCR).
References
Comparative Analysis of (2-Propylphenyl)methanamine Analogs: A Structure-Activity Relationship (SAR) Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-Propylphenyl)methanamine analogs, focusing on their potential interactions with adrenergic and serotonin receptors. Due to the limited availability of direct experimental data on this compound, this guide extrapolates findings from structurally related ortho-alkylbenzylamine analogs to predict the pharmacological profile and guide future research.
Structure-Activity Relationship (SAR) Summary
The biological activity of benzylamine analogs is significantly influenced by the nature and position of substituents on the phenyl ring. For adrenergic and serotonin receptors, ortho-substitution can play a critical role in modulating potency and selectivity.
Adrenergic Receptor Interactions
Studies on adrenergic β-mimetic benzylamine derivatives have highlighted the importance of substitution on the aromatic ring for activity. While specific data on 2-propyl substitution is scarce, the general principles of SAR suggest that the size and lipophilicity of the ortho-substituent can influence receptor binding and activation. It is hypothesized that the 2-propyl group in this compound could impact the conformation of the molecule, thereby affecting its fit within the binding pocket of adrenergic receptors.
Serotonergic Receptor Interactions
N-benzyl phenethylamines have been extensively studied as 5-HT2A/2C receptor agonists. The substitution pattern on the N-benzyl group significantly affects affinity and functional activity. While this compound is not an N-benzyl phenethylamine, the principles of ortho-substitution on a phenyl ring interacting with a receptor are relevant. Research on ortho-substituted aryl-oxypropanolamines as β-receptor ligands indicates that ortho-substituents are often the most potent.
Table 1: Comparative Activity of Ortho-Substituted Benzylamine Analogs at Adrenergic and Serotonin Receptors (Hypothetical Data Based on Related Compounds)
| Compound/Analog | Substitution at Ortho Position | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Notes |
| Benzylamine | - H | Adrenergic (α, β) / Serotonin (5-HT) | Low | Low | Parent compound, low intrinsic activity. |
| (2-Methylphenyl)methanamine | - CH3 | Adrenergic / Serotonin | Moderate | Moderate | Increased lipophilicity may enhance binding. |
| (2-Ethylphenyl)methanamine | - CH2CH3 | Adrenergic / Serotonin | Moderate-High | Moderate-High | Further increase in steric bulk and lipophilicity. |
| This compound | - CH2CH2CH3 | Adrenergic / Serotonin | Predicted High | Predicted High | Larger alkyl group may optimize hydrophobic interactions within the binding pocket. |
| (2-Isopropylphenyl)methanamine | - CH(CH3)2 | Adrenergic / Serotonin | High | High | Branched alkyl group can lead to potent interactions.[1] |
| (2-Methoxyphenyl)methanamine | - OCH3 | Serotonin (5-HT2A) | High | Potent Agonist | Demonstrates the importance of ortho-substitution for 5-HT2A activity. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and extension of SAR studies.
Radioligand Binding Assay for Adrenergic and Serotonin Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for a specific receptor.
Objective: To measure the displacement of a specific radioligand from a receptor by the test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., β-adrenergic or 5-HT2A receptors).
-
Radioligand (e.g., [³H]prazosin for α1-adrenergic, [³H]dihydroalprenolol for β-adrenergic, [³H]ketanserin for 5-HT2A).
-
Test compounds (e.g., this compound analogs).
-
Non-specific binding control (e.g., phentolamine for adrenergic, spiperone for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[2][3][4]
Functional Assay for 5-HT2A Receptor (Calcium Mobilization)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor.
Objective: To measure the intracellular calcium concentration in response to receptor activation by a test compound.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonists and antagonists).
-
Reference agonist (e.g., serotonin).
-
Fluorescence plate reader.
Procedure:
-
Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
For agonist testing, add serial dilutions of the test compounds to the wells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compounds before adding a fixed concentration of the reference agonist (e.g., serotonin at its EC80).
-
Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.
-
For agonists, determine the EC50 value from the concentration-response curve.
-
For antagonists, determine the IC50 value from the inhibition of the agonist response.[5][6][7]
Visualizations
SAR Experimental Workflow
Caption: General workflow for SAR studies of novel compounds.
5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
References
- 1. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
Validating the Mechanism of Action of a Novel (2-Propylphenyl)methanamine Analog as a Putative GPCR Antagonist
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the mechanism of action of a novel (2-Propylphenyl)methanamine analog, herein referred to as Compound X. The focus of this guide is to objectively compare the performance of Compound X with a known agonist (Agonist A) and a known antagonist (Antagonist B) for a hypothetical Gs-coupled G-protein coupled receptor (GPCR), "Hypothetical Receptor 1" (HR1). The experimental data presented is hypothetical and serves to illustrate the application of the described methodologies.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from key experiments designed to elucidate the mechanism of action of Compound X.
Table 1: Radioligand Binding Assay
| Compound | Radioligand | Kᵢ (nM) | Hill Slope |
| Compound X | [³H]-Agonist A | 15.2 | -1.05 |
| Antagonist B | [³H]-Agonist A | 5.8 | -0.98 |
| Agonist A | [³H]-Agonist A | 2.1 | -1.02 |
Table 2: cAMP Functional Assay
| Compound | Treatment | EC₅₀ / IC₅₀ (nM) | Max Response (% of Agonist A) |
| Agonist A | Agonist alone | 10.5 | 100% |
| Compound X | Antagonist activity (in presence of Agonist A) | 25.8 | 5% (inhibition) |
| Antagonist B | Antagonist activity (in presence of Agonist A) | 8.3 | 2% (inhibition) |
Table 3: ERK1/2 Phosphorylation Assay
| Compound | Treatment | EC₅₀ / IC₅₀ (nM) | Max Response (% of Agonist A) |
| Agonist A | Agonist alone | 18.2 | 100% |
| Compound X | Antagonist activity (in presence of Agonist A) | 45.1 | 8% (inhibition) |
| Antagonist B | Antagonist activity (in presence of Agonist A) | 12.7 | 4% (inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is performed to determine the binding affinity of the test compounds to the target receptor.[1][2][3]
Materials:
-
Cell membranes expressing HR1
-
[³H]-Agonist A (Radioligand)
-
Compound X, Agonist A, Antagonist B
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of the competing ligands (Compound X, Agonist A, Antagonist B).
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the competing ligand dilution, and 25 µL of [³H]-Agonist A at a concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add 50 µL of scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled Agonist A.
-
Data is analyzed using non-linear regression to determine the Kᵢ values.
cAMP Functional Assay
This assay measures the ability of the compounds to modulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.[4][5][6][7][8]
Materials:
-
HEK293 cells stably expressing HR1
-
Compound X, Agonist A, Antagonist B
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit (e.g., HTRF, Luminescence, or ELISA-based)
-
384-well white opaque plates
Protocol:
-
Seed HEK293-HR1 cells in 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Remove the culture medium and replace it with 10 µL of stimulation buffer.
-
For agonist mode: Add 5 µL of serial dilutions of Agonist A.
-
For antagonist mode: Add 5 µL of serial dilutions of Compound X or Antagonist B, followed by 5 µL of Agonist A at its EC₈₀ concentration.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data is analyzed using a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.[9][10][11][12][13]
Materials:
-
CHO-K1 cells stably expressing HR1
-
Compound X, Agonist A, Antagonist B
-
Serum-free cell culture medium
-
Lysis Buffer
-
Phospho-ERK1/2 and Total-ERK1/2 antibody pairs (e.g., for HTRF or AlphaLISA)
-
384-well white opaque plates
Protocol:
-
Seed CHO-K1-HR1 cells in 384-well plates at a density of 10,000 cells per well and grow to confluence.
-
Serum-starve the cells for 4-6 hours prior to the assay by replacing the growth medium with serum-free medium.
-
For agonist mode: Add 5 µL of serial dilutions of Agonist A.
-
For antagonist mode: Add 5 µL of serial dilutions of Compound X or Antagonist B, followed by 5 µL of Agonist A at its EC₈₀ concentration.
-
Incubate the plate at 37°C for 5 minutes.
-
Remove the stimulation medium and add 10 µL of lysis buffer.
-
Incubate for 10 minutes at room temperature with shaking.
-
Transfer 5 µL of the cell lysate to a new 384-well plate.
-
Add the detection reagents (antibodies) for phospho-ERK1/2 and total-ERK1/2 according to the assay kit manufacturer's instructions.
-
Incubate for the recommended time and read the plate on a suitable plate reader.
-
The ratio of phospho-ERK1/2 to total-ERK1/2 is calculated, and the data is analyzed using a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
Visualizations
Signaling Pathway of a Gs-Coupled GPCR
Caption: Gs-coupled GPCR signaling cascade.
Experimental Workflow for Antagonist Validation
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 6. mesoscale.com [mesoscale.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 13. bioassaysys.com [bioassaysys.com]
A Comparative Analysis of (2-Propylphenyl)methanamine Salt Pharmacokinetics Currently Lacks Sufficient Data for a Comprehensive Guide
A thorough review of publicly available scientific literature and databases has revealed a significant gap in the existing research on the pharmacokinetic profiles of different salts of (2-Propylphenyl)methanamine. At present, there is no available data to conduct a comparative analysis as requested.
The search for quantitative pharmacokinetic data, including parameters such as absorption, distribution, metabolism, and excretion (ADME), for various salt forms of this compound did not yield any specific results. Consequently, a detailed comparison guide with supporting experimental data cannot be compiled. The core requirements of data presentation in structured tables and detailed experimental protocols cannot be met due to the absence of this foundational information.
Furthermore, no information was found regarding the signaling pathways associated with this compound, which is a prerequisite for the mandatory visualization of such pathways. Without this data, the creation of informative diagrams using Graphviz is not feasible.
It is important to note that while searches for similarly named compounds, such as Methenamine and cis-(2-Phenylcyclopropyl)methanamine, did provide some pharmacokinetic information, these are structurally distinct molecules from this compound. Extrapolating data from these compounds would be scientifically inaccurate and misleading for researchers, scientists, and drug development professionals.
This lack of available information suggests that this compound may be a novel compound or one that has not been extensively studied in the public domain. As new research is published, it may become possible to generate the requested comparison guide. We recommend that researchers interested in this compound monitor scientific literature and patent databases for any future studies on the pharmacokinetics of this compound and its various salt forms.
Safety Operating Guide
Essential Safety and Disposal Guide for (2-Propylphenyl)methanamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of (2-Propylphenyl)methanamine, a compound requiring careful management due to its potential hazards.
Hazard Profile and Safety Summary
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2][3] | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid direct contact. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3][4] | Use chemical-resistant gloves and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3][4] | Wear safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes. |
| Aquatic Toxicity | Potentially harmful to aquatic life.[1][2] | Do not dispose of down the drain or into the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes risks and adheres to regulatory standards.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing the following PPE:
-
Nitrile or other chemical-resistant gloves
-
Safety goggles and a face shield
-
A lab coat
-
2. Waste Collection and Storage:
-
Segregation: Designate a specific, clearly labeled waste container for this compound and other compatible organic amine waste. Do not mix with other waste categories like halogenated solvents, acids, or oxidizers.[1]
-
Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The original container is often a suitable choice for waste accumulation.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]
3. Disposal Procedure:
-
Do Not Discharge to Sewer: Due to its likely aquatic toxicity and the general restrictions on amines which can have strong odors, do not dispose of this compound down the drain.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Documentation: Maintain a log of the accumulated waste, including the chemical name and quantity.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-Propylphenyl)methanamine
Essential Safety and Handling Guide for (2-Propylphenyl)methanamine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following information is based on the SDS for the close structural isomer, N-isopropylbenzylamine (CAS No. 102-97-6), and should be used as a guide.[1][2][3][4][5][6] It is crucial to conduct a thorough risk assessment before handling this chemical and to consult with your institution's safety officer.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance is designed to answer immediate operational questions and ensure safe laboratory practices.
Hazard Identification and Classification
Based on data for N-isopropylbenzylamine, this compound is considered hazardous.[2][6] It is classified as:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)[2][6][7][8]
-
Causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1B)[2][6][7][8]
-
Causes serious eye damage (Serious eye damage/eye irritation, Category 1)[2][6][8]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[2][5][8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this chemical.[1] The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3] |
| Skin Protection | Chemical-resistant, impervious gloves (inspected prior to use). Fire/flame resistant and impervious clothing. | [3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. Required when vapours/aerosols are generated.[2][3] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[6] | |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[9] |
Handling and Storage
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[1][10]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Empty containers may retain product residue and can be dangerous.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[2][4][8]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[2][8]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2][8]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] Dispose of contents/container to an approved waste disposal plant.[11]
Operational Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Isopropylbenzylamine SDS, 102-97-6 Safety Data Sheets - ECHEMI [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
